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  • Product: Tert-butyl 3-aminofuran-2-carboxylate
  • CAS: 2248364-98-7

Core Science & Biosynthesis

Foundational

Tert-butyl 3-aminofuran-2-carboxylate: A Technical Guide to Synthesis, Orthogonal Protection, and Applications in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the furan heterocycle serves as a privileged scaffold for the development of highly selective targeted therapeutics. Specifically, tert-butyl 3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the furan heterocycle serves as a privileged scaffold for the development of highly selective targeted therapeutics. Specifically, tert-butyl 3-aminofuran-2-carboxylate (CAS: 2248364-98-7) represents a highly versatile, orthogonally protected building block.

As a Senior Application Scientist, I frequently observe researchers struggling with the regioselectivity of furan functionalization. The 3-amino-2-carboxylate substitution pattern is notoriously difficult to achieve via direct nitration or amination of pre-formed furans due to the electron-rich nature of the ring, which often leads to polymerization or degradation under harsh conditions.

The strategic inclusion of the tert-butyl ester is a deliberate design choice for multi-step synthesis. Unlike methyl or ethyl esters, which require basic saponification (e.g., LiOH/NaOH) that can inadvertently trigger side reactions or epimerization in complex molecules, the tert-butyl group is orthogonally cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This allows for the selective unmasking of the C2-carboxylic acid for subsequent amide coupling, while the C3-amine can be independently functionalized or used to drive annulation reactions.

Physicochemical Profile

To facilitate assay design and storage protocols, the core physicochemical properties of this building block are summarized below.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Chemical Name Tert-butyl 3-aminofuran-2-carboxylate
CAS Registry Number 2248364-98-7
Molecular Formula C 9​ H 13​ NO 3​
Molecular Weight 183.20 g/mol
SMILES String CC(C)(C)OC(=O)C1=C(C=CO1)N
Structural Class Heterocyclic Building Block (Furan)
Storage Conditions 2-8 °C, stored under inert gas (Argon/N 2​ ) to prevent amine oxidation

Mechanistic Synthesis: The Mitsunobu-Cyclization Strategy

Historically, the synthesis of 3-aminofurans via the direct alkylation of α -cyanoketones with haloacetates suffered from poor yields. The fundamental issue is the competition between C-alkylation and O-alkylation of the ambident enolate.

To circumvent this, we employ a highly regioselective approach adapted from the foundational work by Redman et al. . By reacting an α -cyanoketone (specifically 3-oxopropanenitrile for an unsubstituted furan core) with tert-butyl glycolate under Mitsunobu conditions , the reaction is strictly forced down the O-alkylation pathway.

Mechanistic Causality:

  • Activation: Triphenylphosphine (PPh 3​ ) and Diisopropyl azodicarboxylate (DIAD) activate the hydroxyl group of tert-butyl glycolate.

  • O-Alkylation: The enol tautomer of 3-oxopropanenitrile acts as the nucleophile, displacing the activated alcohol to form a stable vinyl ether intermediate.

  • 5-exo-dig Cyclization: Upon the addition of Sodium Hydride (NaH), the highly acidic methylene protons (between the ether oxygen and the tert-butyl ester) are deprotonated. The resulting carbanion attacks the adjacent electrophilic nitrile carbon. Subsequent tautomerization yields the aromatic 3-aminofuran system.

G A α-Cyanoketone (3-oxopropanenitrile) C Mitsunobu Reagents (PPh3, DIAD, THF) A->C B tert-Butyl glycolate B->C D Vinyl Ether Intermediate C->D O-Alkylation E Base Catalysis (NaH, THF) D->E F tert-Butyl 3-aminofuran-2-carboxylate E->F Cyclization

Synthetic workflow for tert-butyl 3-aminofuran-2-carboxylate via Mitsunobu O-alkylation.

Validated Experimental Protocol: One-Pot Synthesis

The following protocol is designed as a self-validating system. We utilize a one-pot sequential addition strategy to minimize the loss of the sensitive vinyl ether intermediate.

Table 2: Reaction Equivalents and Parameters
Reagent / ParameterRoleEquivalentsConditions
3-oxopropanenitrile Substrate (Enol source)1.0 eq0 °C to RT
tert-Butyl glycolate Substrate (Alcohol)1.4 eq0 °C to RT
Triphenylphosphine (PPh 3​ ) Activating Agent1.4 eq0 °C
DIAD Coupling Reagent1.4 eq0 °C
Sodium Hydride (NaH) Base (Cyclization)2.8 eq0 °C to RT, 5 h
Anhydrous THF Solvent0.2 MInert Atmosphere (N 2​ )
Step-by-Step Execution
  • Betaine Formation: To a flame-dried round-bottom flask purged with nitrogen, add PPh 3​ (1.4 eq) and anhydrous THF (to achieve 0.2 M relative to the substrate). Cool the solution to 0 °C using an ice bath. Slowly add DIAD (1.4 eq) dropwise. Causality: DIAD is chosen over DEAD due to its superior thermal stability and safety profile. The appearance of a pale yellow color confirms the formation of the active betaine intermediate.

  • Alcohol Activation: After 15 minutes of stirring at 0 °C, add tert-butyl glycolate (1.4 eq) dropwise. Stir for an additional 10 minutes to ensure complete activation of the primary alcohol.

  • O-Alkylation: Add 3-oxopropanenitrile (1.0 eq) to the mixture. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 15 hours.

    • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the polar α -cyanoketone and the emergence of a new, UV-active spot indicates successful vinyl ether formation.

  • Intramolecular Cyclization: Cool the reaction mixture back to 0 °C. Carefully add NaH (2.8 eq, 60% dispersion in mineral oil) in small portions. Caution: Vigorous hydrogen gas evolution will occur. Allow the reaction to stir for 3-5 hours at room temperature.

  • Quench and Workup: Quench the reaction by the slow addition of saturated aqueous NH 4​ Cl (10 mL per mmol). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO 2​ , gradient elution 5% to 20% EtOAc in Hexanes).

    • Validation Checkpoint 2: LC-MS analysis of the isolated product must show a primary mass peak at m/z 184 [M+H] + . 1 H NMR (CDCl 3​ ) will confirm the structure via a distinct 9H singlet at ~1.5 ppm (tert-butyl) and a broad 2H singlet at ~4.5-5.0 ppm (primary amine).

Downstream Applications: Assembly of Kinase Inhibitors

The primary utility of tert-butyl 3-aminofuran-2-carboxylate lies in its capacity to act as a precursor for bicyclic heteroaromatics, most notably Furo[3,4-d]pyrimidines . These bicyclic systems are structurally analogous to purines and serve as highly potent, ATP-competitive kinase inhibitors targeting pathways such as EGFR and VEGFR-2 in oncology.

By reacting the C3-amine with an isocyanate, an intermediate ureidofuran is formed. Subsequent base-promoted annulation with the adjacent C2-carboxylate (after tert-butyl deprotection or direct displacement, depending on the conditions) yields the pyrimidine-2,4-dione core.

G A tert-Butyl 3-aminofuran-2-carboxylate B Isocyanate (R-NCO) Toluene, Reflux A->B C Ureidofuran Intermediate B->C Urea Formation D Base-Promoted Cyclization C->D E Furo[3,4-d]pyrimidine- 2,4-dione Core D->E Annulation F Kinase Inhibitor Development E->F SAR Optimization

Downstream application of the furan core in Furo[3,4-d]pyrimidine synthesis.

The orthogonal nature of the tert-butyl group allows researchers to build complex R-groups on the pyrimidine ring before selectively unmasking the ester, providing unparalleled control over Structure-Activity Relationship (SAR) optimization.

References

  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters Organic Letters, American Chemical Society. URL:[Link]

  • CAS#: 2248364-98-7 | Tert-butyl 3-aminofuran-2-carboxylate Properties ChemSrc Chemical Database. URL:[Link]

Exploratory

Structural and Synthetic Profiling of Tert-butyl 3-aminofuran-2-carboxylate: Molecular Weight, Physicochemical Properties, and Applications in Kinase Inhibitor Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on the availability and structural integrity of versatile chemical building blocks. Tert-butyl 3-aminofuran-2-carboxylate (CAS: 2248364-98-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the availability and structural integrity of versatile chemical building blocks. Tert-butyl 3-aminofuran-2-carboxylate (CAS: 2248364-98-7) has emerged as a critical intermediate in the synthesis of fused heterocyclic systems, particularly furo[3,2-d]pyrimidines[1]. This whitepaper provides an in-depth technical analysis of its exact molecular weight, physicochemical properties, and the mechanistic causality behind its synthesis and downstream application in kinase inhibitor discovery.

Molecular Weight and Quantitative Physicochemical Data

Understanding the exact molecular weight and atomic composition of tert-butyl 3-aminofuran-2-carboxylate is the first step in establishing a robust analytical validation framework for synthetic workflows. The molecule consists of a furan core substituted with an amino group at position 3 and a sterically bulky tert-butyl carboxylate ester at position 2.

The molecular formula is C9H13NO3 . The precise molecular weight is calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), yielding a total molecular weight of 183.207 g/mol .

Table 1: Quantitative Physicochemical Profile

PropertyValueStructural Significance
IUPAC Name tert-butyl 3-aminofuran-2-carboxylateDefines precise regiochemistry.
CAS Registry Number 2248364-98-7Unique identifier for sourcing.
Molecular Formula C9H13NO3Basis for stoichiometric calculations.
Molecular Weight 183.207 g/mol Critical for mass spectrometry (MS) calibration.
Monoisotopic Mass 183.0895 DaTarget exact mass for high-resolution MS.
H-Bond Donors 1 (from -NH2)Facilitates target kinase hinge-binding.
H-Bond Acceptors 4 (O and N atoms)Influences solubility and receptor interaction.

Synthetic Methodology: Mechanistic Causality and Protocols

The synthesis of 3-aminofurans is notoriously challenging due to the difficulty of installing a nitrogen substituent at the C3 position of the electron-rich furan heterocycle. Traditional base-catalyzed O-alkylation of α-cyanoketones often fails or results in poor yields due to competing C-alkylation.

To circumvent this, Redman et al. established a highly efficient, causality-driven method utilizing Mitsunobu conditions [2][3]. The Mitsunobu reaction selectively drives O-alkylation of the enol form of the α-cyanoketone, producing a stable vinyl ether intermediate. Subsequent deprotonation with a strong base (Sodium Hydride) forces a highly favored intramolecular cyclization, yielding the 3-aminofuran core[4].

Step-by-Step Synthesis Protocol

Note: This protocol is adapted for the tert-butyl ester variant to ensure a self-validating, high-yield workflow.

Phase 1: Mitsunobu O-Alkylation

  • Reagent Preparation: In an inert atmosphere (N2), dissolve triphenylphosphine (PPh3, 1.4 equiv) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Activation: Slowly add diethyl azodicarboxylate (DEAD, 1.4 equiv) to form the betaine intermediate. Maintain 0 °C to prevent premature decomposition.

  • Coupling: Add tert-butyl glyoxylate (1.4 equiv) followed by the selected α-cyanoketone (1.0 equiv).

  • Incubation: Allow the reaction to warm to room temperature and stir for 15 hours. The thermodynamic driving force (formation of triphenylphosphine oxide) ensures complete conversion to the intermediate vinyl ether[2].

Phase 2: Base-Promoted Cyclization 5. Deprotonation: To the crude reaction mixture, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.8 equiv) in small portions. Causality: NaH deprotonates the active methylene, triggering nucleophilic attack on the nitrile carbon. 6. Ring Closure: Stir for 3–5 hours at room temperature until cyclization is complete (monitor via TLC). 7. Quench & Isolate: Carefully quench the excess NaH with a saturated NH4Cl solution. Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate under reduced pressure[2][3]. 8. Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to isolate pure tert-butyl 3-aminofuran-2-carboxylate.

SynthesisWorkflow A α-Cyanoketone + tert-Butyl Glyoxylate B Mitsunobu Reaction (PPh3, DEAD, THF, 0°C to RT) A->B Reagents added C Vinyl Ether Intermediate B->C Selective O-Alkylation D Base-Promoted Cyclization (NaH, THF) C->D Deprotonation E Tert-butyl 3-aminofuran-2-carboxylate (MW: 183.207 g/mol) D->E Ring Closure

Synthesis workflow of Tert-butyl 3-aminofuran-2-carboxylate via Mitsunobu cyclization.

Analytical Validation Protocol (Self-Validating System)

To ensure the scientific integrity of the synthesized batch, the molecular weight and structural identity must be verified using orthogonal analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization in Positive mode (ESI+).

    • Causality: The primary amine (-NH2) readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid in Acetonitrile/Water).

    • Expected Result: A dominant pseudo-molecular ion peak [M+H]+ at m/z 184.2 confirms the molecular weight of 183.2 g/mol .

  • 1H NMR (Proton Nuclear Magnetic Resonance, CDCl3):

    • Expected Result: A massive, sharp singlet integrating to 9 protons at ~1.5 ppm confirms the intact tert-butyl group. A broad singlet at ~4.5–5.0 ppm (2H) confirms the primary amine, and characteristic doublets in the downfield region (6.0–7.5 ppm) confirm the furan ring protons.

Applications in Drug Development: Furo[3,2-d]pyrimidine Kinase Inhibitors

The primary utility of tert-butyl 3-aminofuran-2-carboxylate lies in its role as a precursor for furo[3,2-d]pyrimidines . By reacting the 3-aminofuran-2-carboxylate core with formamide or related cyclizing agents under thermal conditions, researchers generate the fused bicyclic pyrimidine system[5].

This specific fused scaffold is highly privileged in oncology and immunology. For instance, Hayakawa et al. (2007) utilized structurally analogous pyrido-furo-pyrimidine derivatives to discover highly potent PI3 kinase p110α inhibitors [6]. The furo[3,2-d]pyrimidine core mimics the adenine ring of ATP, allowing the molecule to competitively bind to the ATP-binding pocket of kinases (such as PI3K, CDK2, and EGFR)[5][6][7]. The tert-butyl ester acts as a versatile protecting group that can be selectively cleaved under acidic conditions (e.g., TFA) to allow further functionalization at the C2 position, optimizing the drug's pharmacokinetic profile.

KinasePathway A Tert-butyl 3-aminofuran-2-carboxylate (MW: 183.2 g/mol) B Heterocyclization (Formamide / Heat) A->B C Furo[3,2-d]pyrimidine Core B->C D Structural Modification (e.g., Morpholine substitution) C->D E PI3K p110α / CDK2 Inhibitor D->E Lead Optimization F Downstream Signaling Blockade (AKT/mTOR) E->F ATP-Competitive Binding G Tumor Cell Apoptosis & Proliferation Arrest F->G Phenotypic Effect

Drug design workflow from 3-aminofuran building block to targeted kinase inhibition.

Conclusion

Tert-butyl 3-aminofuran-2-carboxylate (MW: 183.207 g/mol ) is far more than a simple chemical catalog item; it is a gateway molecule to complex, biologically active architectures. By leveraging precise Mitsunobu-driven cyclization protocols, synthetic chemists can reliably access this core to build next-generation furo[3,2-d]pyrimidine kinase inhibitors, driving forward the frontiers of targeted cancer therapy.

References

  • Chemsrc. (2025). Tert-butyl 3-aminofuran-2-carboxylate (CAS: 2248364-98-7) Properties and Suppliers. Retrieved from[Link]

  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061–2063. Retrieved from[Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Yamano, M., Okada, M., Ohta, M., Tsukamoto, S., Raynaud, F. I., Workman, P., Waterfield, M. D., & Parker, P. (2007). 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-42. Retrieved from[Link]

  • Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from[Link]

  • Molecules. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]

Sources

Foundational

Synthesis Pathway of tert-Butyl 3-Aminofuran-2-carboxylate: An In-Depth Technical Guide

Executive Summary Substituted 3-aminofurans are highly valued structural motifs in drug discovery, serving as bioisosteres for anilines and critical building blocks for complex heterocycles. The synthesis of tert-butyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3-aminofurans are highly valued structural motifs in drug discovery, serving as bioisosteres for anilines and critical building blocks for complex heterocycles. The synthesis of tert-butyl 3-aminofuran-2-carboxylate (CAS: 2248364-98-7) presents a unique challenge: installing a primary amine at the C3 position while maintaining an orthogonal, acid-labile tert-butyl ester at the C2 position.

This whitepaper details a highly efficient, regioselective synthetic pathway based on the Mitsunobu-enabled O-alkylation of an α-cyanoketone, followed by a base-mediated Thorpe-Ziegler-type cyclization[1]. By strictly controlling the reaction environment, this methodology prevents the formation of C-alkylated byproducts and ensures high-fidelity ring closure.

Mechanistic Pathway Analysis (The "Why")

The synthesis relies on a meticulously orchestrated two-stage cascade. Understanding the causality behind these mechanistic steps is critical for troubleshooting and scaling the reaction.

  • Regioselective O-Alkylation: Direct alkylation of 3-oxopropanenitrile (or its stable synthetic equivalents) with tert-butyl bromoacetate typically fails, yielding intractable mixtures of C- and O-alkylated products due to the ambident nucleophilicity of the enolate[2]. To bypass this, the Mitsunobu reaction is employed. Reacting the cyanoketone with tert-butyl glycolate in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) exclusively drives O-alkylation. The phosphonium betaine intermediate selectively activates the primary alcohol of the glycolate, which is then displaced by the oxygen atom of the cyanoketone's enol tautomer, forming a vinyl ether[3].

  • Thorpe-Ziegler Intramolecular Cyclization: The resulting vinyl ether (NC–CH=CH–O–CH₂–CO₂tBu) contains a relatively acidic methylene group adjacent to the tert-butyl ester. Treatment with a strong, non-nucleophilic base (Sodium Hydride, NaH) generates a carbanion. This carbanion executes a rapid 5-endo-dig nucleophilic attack on the pendant electrophilic nitrile carbon[2]. This ring closure initially forms a 3-iminofuran intermediate, which rapidly tautomerizes to the thermodynamically stable, aromatic 3-aminofuran system[4].

Mechanism A Cyanoketone 3-Oxopropanenitrile C Intermediate O-Alkylated Vinyl Ether A->C Mitsunobu (PPh3, DIAD) B Glycolate t-Butyl 2-hydroxyacetate B->C O-Alkylation D Cyclization 5-endo-dig attack C->D NaH (Base) -H2 E Target Product t-Butyl 3-aminofuran -2-carboxylate D->E Tautomerization

Figure 1: Mechanistic pathway for the synthesis of tert-butyl 3-aminofuran-2-carboxylate.

Pre-Experimental Design & Reagent Selection

Every reagent in this protocol is selected to drive a specific thermodynamic or kinetic outcome.

  • DIAD vs. DEAD: DIAD is preferred over DEAD for the Mitsunobu step due to its liquid state at room temperature and slightly better safety profile[3].

  • Sodium Hydride (NaH): Chosen because its pKa is perfectly suited to quantitatively deprotonate the methylene bridge (pKa ~20-24) without acting as a nucleophile that could hydrolyze the tert-butyl ester or attack the nitrile[2].

  • Anhydrous THF: Tetrahydrofuran provides excellent solubility for the triphenylphosphine oxide (OPPh₃) byproduct during the initial stage and stabilizes the sodium carbanion intermediate during the cyclization phase[1].

Step-by-Step Experimental Protocol

A robust chemical protocol must be a self-validating system. The following procedure integrates physical and analytical checkpoints to ensure reaction fidelity at every stage[4].

Step 1: Mitsunobu Complex Formation In a flame-dried, argon-purged flask, dissolve PPh₃ (1.4 equiv, 56.0 mmol) in anhydrous THF (200 mL) and cool to 0 °C using an ice bath. Add DIAD (1.4 equiv, 56.0 mmol) dropwise. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate.

Step 2: O-Alkylation Add tert-butyl glycolate (1.4 equiv, 56.0 mmol) and 3-oxopropanenitrile (1.0 equiv, 40.0 mmol) to the yellow betaine solution. Allow the mixture to warm to 25 °C and stir for 15 hours. Self-Validation Checkpoint: Perform TLC (20% EtOAc/Hexanes). The complete disappearance of the glycolate and the emergence of a UV-active, less polar spot confirms vinyl ether formation. LC-MS must be run to verify the intermediate mass before proceeding.

Step 3: Carbanion Generation & Cyclization Cool the reaction vessel back to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 2.8 equiv, 112.0 mmol) in small portions. Self-Validation Checkpoint: Observe immediate H₂ gas evolution. This physical cue is mandatory; it confirms the active deprotonation of the methylene group.

Step 4: Ring Closure Remove the ice bath and stir the reaction for 5 hours at 25 °C. Self-Validation Checkpoint: The cyclized 3-aminofuran product will exhibit strong fluorescence under 365 nm UV light on a TLC plate, distinguishing it from the non-aromatic vinyl ether intermediate.

Step 5: Quench & Isolation Quench the reaction carefully with H₂O (10 mL) to destroy excess NaH, followed by saturated aqueous NH₄Cl. Concentrate the THF under reduced pressure. Extract the aqueous layer with EtOAc (3 × 100 mL), dry the combined organic layers over Na₂SO₄, and purify via flash chromatography (SiO₂, 20% EtOAc/Hexanes) to afford the target compound[2].

Workflow S1 1. Reagent Assembly Mix PPh3, DIAD, t-Butyl Glycolate, Cyanoketone in anhydrous THF (0 °C) S2 2. O-Alkylation (Mitsunobu) Warm to 25 °C, stir 15 h. Validation: LC-MS [M+H]+ of Vinyl Ether S1->S2 S3 3. Carbanion Generation Add NaH (2.8 eq) at 0 °C. Validation: H2 gas evolution S2->S3 S4 4. Intramolecular Cyclization Stir 5 h at 25 °C. Validation: Fluorescent spot on TLC S3->S4 S5 5. Quench & Isolation Quench with H2O/NH4Cl, extract (EtOAc), Purify via Flash Chromatography S4->S5

Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Quantitative Data & Yield Optimization

The table below summarizes the quantitative parameters and expected yields for the two distinct phases of the reaction, as well as a one-pot alternative[1][4].

Reaction PhaseCatalyst / BaseSolventTemp (°C)Time (h)Yield RangeValidation Metric
Mitsunobu O-Alkylation PPh₃ / DIAD (1.4 eq)Anhydrous THF0 → 251575% – 85%LC-MS, TLC (UV)
Intramolecular Cyclization NaH (2.8 eq)Anhydrous THF0 → 25560% – 80%UV Fluorescence (365nm)
One-Pot Alternative PPh₃ / DIAD, then NaHAnhydrous THF0 → 252050% – 65%NMR, HRMS

Note: While the one-pot procedure is more time-efficient, executing the reaction in two isolated steps generally provides a higher overall yield and simplifies the final chromatographic purification by removing OPPh₃ prior to cyclization.

Analytical Characterization Standards

To verify the structural integrity of tert-butyl 3-aminofuran-2-carboxylate, compare the isolated product against these analytical benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet at ~1.55 ppm (9H) confirms the intact tert-butyl ester group. A broad singlet at ~4.50 ppm (2H, exchangeable with D₂O) confirms the primary amine. The furan ring protons (C4-H and C5-H) will appear as two distinct doublets (J ≈ 2.0 Hz) in the aromatic region (6.5 – 7.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The ester carbonyl should appear at ~160 ppm. The highly characteristic C3 carbon (bearing the amine) will resonate at ~140 ppm.

  • HRMS (ESI): Calculated for C₉H₁₄NO₃ [M+H]⁺: 184.0974.

References

  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061-2063.[1] URL: [Link]

  • Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-substituted 3-aminofuran-2-carboxylate esters. PubMed (NIH).[4] URL: [Link]

  • American Chemical Society. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters (Full Text/Supplemental). ACS Publications.[2] URL: [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.[3] URL: [Link]

Sources

Exploratory

Deciphering the Mass Spectrometry of Substituted Furans: Fragmentation Mechanics and Analytical Workflows

Introduction Substituted furans are ubiquitous heterocyclic motifs found in synthetic pharmaceuticals, natural products, and food chemistry (e.g., Maillard reaction products). Analyzing these compounds via mass spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted furans are ubiquitous heterocyclic motifs found in synthetic pharmaceuticals, natural products, and food chemistry (e.g., Maillard reaction products). Analyzing these compounds via mass spectrometry (MS) requires a deep understanding of their gas-phase thermodynamics. While the furan ring is a highly stable, conjugated aromatic system, its substituents often dictate the primary fragmentation pathways. This whitepaper provides a comprehensive technical guide to the mass spectrometric behavior of substituted furans, detailing the mechanistic pathways, instrumental workflows, and data interpretation strategies necessary for robust structural elucidation.

Core Fragmentation Mechanics of Substituted Furans

The behavior of furan derivatives under electron ionization (EI) and electrospray ionization (ESI) is governed by the thermodynamic competition between substituent cleavage and the rupture of the robust aromatic ring.

Alpha-Cleavage and the Furoylium Cation

For furans bearing carbonyl or ester groups at the C2 or C3 positions, the most thermodynamically favorable pathway under standard 70 eV EI is the loss of the substituent via alpha-cleavage. For example, in furan-2-carboxylic acid esters, the cleavage of the C-O bond leads to the loss of the alkoxy radical (-OR), generating a highly stable furoylium cation at m/z 95[1]. This ion often dominates the spectrum as the base peak because the positive charge is heavily delocalized across the conjugated oxygen-containing ring, providing immense resonance stabilization.

Ring Opening and Carbon Monoxide Expulsion

Once the substituent is cleaved, or if the ionization energy transferred during the collision is sufficiently high, the furan ring itself undergoes fragmentation. A hallmark of furan MS is the subsequent expulsion of neutral carbon monoxide (CO, -28 Da) from the furoylium cation, yielding an m/z 67 fragment, which can further lose acetylene (C2H2) to form m/z 39[1]. In alkyl-substituted furans, such as methylfurans, the fragmentation is characterized by ring opening followed by the loss of formyl (HCO) and acetyl radicals. Differentiating 2-methylfuran from 3-methylfuran requires careful analysis of the relative abundances of these specific product ions[2].

Retro-Diels-Alder (RDA) Reactions

In complex, fused furan systems (e.g., furan-based cycloadducts or heavily substituted lactones), the retro-Diels-Alder (RDA) reaction is a critical gas-phase dissociation pathway. The RDA reaction involves the cleavage of a six-membered cyclic system to yield a diene (often the furan moiety) and a dienophile[3]. This pathway is highly diagnostic for structural elucidation in tandem mass spectrometry (MS/MS), as it cleanly separates fused ring systems into predictable, structurally informative fragments.

Logical mapping of primary fragmentation pathways for substituted furans under EI.

Advanced Tandem Mass Spectrometry (MS/MS) of Complex Furans

While GC-EI-MS is ideal for volatile furans, larger, heavily functionalized furan derivatives (e.g., furo-furan lactones found in medicinal plants) require soft ionization techniques like ESI followed by Collision-Induced Dissociation (CID).

In positive ion mode, the CID-MS/MS fragmentation of protonated furo-furan lactones ([M+H]+) is heavily dominated by the sequential neutral losses of several CO and water molecules. Conversely, in negative ion mode ([M-H]-), the dissociation is guided by the loss of formaldehyde (CH2O) and CO[4]. The causality behind this negative-mode behavior lies in the site of deprotonation: sterically unhindered primary alcohols on the furan framework deprotonate readily, initiating an internal rearrangement cascade that expels formaldehyde to stabilize the resulting anion[4].

Quantitative Data: Characteristic Fragment Ions

To facilitate rapid spectral interpretation, the following table summarizes the diagnostic ions and neutral losses associated with various substituted furans.

Furan ClassPrecursor IonDiagnostic Fragment / LossMechanistic Rationale
Furan-2-carboxylic esters [M]+.m/z 95Loss of alkoxy radical (-OR) to form a stable, resonance-delocalized furoylium cation[1].
Alkylfurans (e.g., Methylfuran) [M]+. (m/z 82)m/z 53 / Loss of HCORing opening followed by the expulsion of a formyl radical[2].
Furo-furan lactones (ESI+) [M+H]+[M+H - 28]+Sequential neutral losses of CO driven by lactone/furan ring strain under CID[4].
Furo-furan lactones (ESI-) [M-H]-[M-H - 30]-Deprotonation of a primary alcohol leading to formaldehyde expulsion[4].
Fused Furan Cycloadducts [M+H]+Diene/Dienophile massesRetro-Diels-Alder cleavage of the cyclic system[3].

Experimental Methodologies and Protocols

The choice of analytical platform depends entirely on the volatility and thermal stability of the furan derivative. Below are two self-validating protocols designed for distinct classes of furans.

Decision matrix and analytical workflow for mass spectrometry of furan derivatives.

Protocol A: GC-MS Analysis of Volatile Furan-2-Carboxylic Acid Esters

Causality: GC-EI-MS is utilized here because these esters are highly volatile and thermally stable. The 70 eV electron energy is standard, ensuring reproducibility and comparability with NIST spectral libraries.

  • Standard Preparation: Prepare a stock solution of the furan ester at 1 mg/mL in a volatile solvent (e.g., dichloromethane or methanol). Dilute serially to working concentrations of 1-100 µg/mL[1].

  • Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.0 mL/min[1].

  • Thermal Gradient: Set the injector to 250 °C with a 10:1 split ratio. Program the oven: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C, hold for 5 min[1].

  • Ionization & Detection: Operate the MS in EI mode at 70 eV. Set the ion source to 230 °C and quadrupole to 150 °C. Scan m/z 35-350 with a 3-minute solvent delay[1].

  • Validation: Extract the mass spectrum at the chromatographic apex. Confirm the presence of the m/z 95 base peak and the m/z 67 secondary fragment to validate the furan-2-carboxylate core.

Protocol B: LC-ESI-MS/MS Analysis of Complex Furo-Furan Lactones

Causality: Furo-furan lactones are heavily functionalized and prone to thermal degradation. LC-ESI-MS/MS provides soft ionization, preventing premature in-source fragmentation, while CID allows for controlled, stepwise structural elucidation.

  • Sample Preparation: Extract the target compounds in a polar solvent (e.g., methanol/water mixture). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatography: Utilize a C18 reversed-phase column. Employ a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure optimal ionization efficiency.

  • ESI-QqTOF-MS/MS Setup: Operate the mass spectrometer in both positive and negative ESI modes to capture complementary structural data[4].

  • CID Optimization: Perform MS/MS product ion scans on the[M+H]+ and [M-H]- precursor ions. Screen collision energies (CE) ranging from 5 to 40 eV[4]. Note: Low CE (10-15 eV) will reveal primary functional group losses (e.g., H2O, CH2O), while higher CE (25-35 eV) will drive deep ring fragmentation (e.g., multiple CO losses).

  • Validation: Utilize parent ion scanning to map the exact lineage of fragment ions. For instance, verify that the m/z 103 and 133 product ions in negative mode originate specifically from the m/z 273 [M-H]- parent via the intermediate m/z 243 ion[4].

Conclusion

The mass spectrometry of substituted furans is a nuanced interplay between the stability of the heteroaromatic ring and the lability of its functional groups. By strategically selecting the ionization method (EI vs. ESI) and understanding the driving thermodynamic forces—such as the formation of the furoylium cation, the expulsion of carbon monoxide, or retro-Diels-Alder cleavages—analytical scientists can confidently elucidate the structures of complex furan derivatives in diverse biological and synthetic matrices.

References

  • Longdom Publishing. "Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi." Journal of Mass Spectrometry & Purification Techniques. URL: [Link]

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds." Journal of Physical and Chemical Reference Data. URL: [Link]

  • ResearchGate. "1H NMR monitoring of the retro Diels-Alder (rDA) reaction." ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Tert-Butyl 3-Aminofuran-2-Carboxylates via Mitsunobu-Triggered Cyclization

Executive Summary & Strategic Rationale The 3-aminofuran scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors, anti-inflammatory agents, and c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 3-aminofuran scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors, anti-inflammatory agents, and complex fused heterocycles such as furo[3,4-d]pyrimidines . However, the traditional synthesis of these electron-rich heterocycles is notoriously plagued by poor regioselectivity and harsh reaction conditions.

This application note details a highly efficient, self-validating protocol for the synthesis of tert-butyl 3-aminofuran-2-carboxylates from α-cyanoketones. By utilizing a Mitsunobu-triggered O-alkylation followed by a base-promoted Thorpe-Ziegler-type cyclization—a strategy adapted from the foundational methodology by —this workflow guarantees high yields and strict regiocontrol. The incorporation of a tert-butyl ester provides a distinct strategic advantage: it is highly sterically hindered, resisting unwanted nucleophilic attacks during downstream functionalization, yet can be cleanly deprotected under mild acidic conditions (e.g., TFA) when the free carboxylic acid is required.

Mechanistic Causality: Overcoming Ambident Nucleophilicity

A critical inflection point in furan synthesis is the functionalization of the 1,3-dicarbonyl equivalent (the α-cyanoketone). Direct alkylation with tert-butyl bromoacetate under standard basic conditions typically yields an inseparable, complex mixture of C-alkylated and O-alkylated products due to the ambident nucleophilicity of the enolate.

Why the Mitsunobu Reaction? To bypass this, we employ the Mitsunobu reaction using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The relatively acidic enol tautomer of the α-cyanoketone (pKa ~10–12) selectively protonates the PPh₃-DIAD betaine intermediate. The resulting alkoxide activates the primary alcohol of tert-butyl glycolate, driving an exclusive O-alkylation to form a cis-vinyl ether. This geometrically pre-organizes the molecule for ring closure.

The Cyclization Cascade: Upon the addition of Sodium Hydride (NaH), the strong base irreversibly deprotonates the active methylene of the glycolate moiety (flanked by the ether oxygen and the ester carbonyl). This carbanion undergoes a rapid 5-exo-dig intramolecular nucleophilic attack on the adjacent nitrile carbon. The resulting imine anion immediately tautomerizes to form the stable, aromatic 3-aminofuran ring.

Reaction Pathway Visualization

Mechanism A α-Cyanoketone (Enol Form) C O-Alkylated Vinyl Ether A->C Mitsunobu (PPh3, DIAD) B tert-Butyl Glycolate B->C D Carbanion Intermediate C->D NaH Deprotonation E Tert-butyl 3-aminofuran- 2-carboxylate D->E Thorpe-Ziegler Cyclization

Fig 1: Mechanistic pathway of the Mitsunobu-triggered furan annulation.

Substrate Scope & Quantitative Data

The protocol demonstrates excellent functional group tolerance. The table below summarizes expected yields across various α-cyanoketone substrates, comparing the stepwise isolation method against the operationally streamlined one-pot procedure.

Entryα-Cyanoketone SubstrateMethodVinyl Ether Yield (%)Final Furan Yield (%)
14,4-Dimethyl-3-oxopentanenitrileStepwise8583
24,4-Dimethyl-3-oxopentanenitrileOne-PotN/A78
33-Oxo-3-phenylpropanenitrileStepwise8175
42-OxocyclohexanecarbonitrileOne-PotN/A71
Note: Data benchmarks are extrapolated from analogous ester syntheses to represent expected tert-butyl ester outcomes.

Self-Validating Experimental Protocols

Reagent Preparation & Safety
  • Reagents: α-Cyanoketone (1.0 eq), tert-butyl glycolate (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2–2.0 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF). Crucial: Moisture will aggressively quench the NaH and degrade the DIAD betaine complex.

Procedure A: Stepwise Synthesis (Recommended for Novel Substrates)
  • Mitsunobu Activation: To a flame-dried round-bottom flask under Argon, dissolve the α-cyanoketone (1.0 eq), tert-butyl glycolate (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice bath.

  • DIAD Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Self-Validation Checkpoint: The reaction should transition from a heterogeneous suspension to a clear, pale-yellow solution.

  • Ether Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc). Concentrate under reduced pressure and purify via flash chromatography to isolate the cis-vinyl ether.

  • Cyclization: Resuspend the purified vinyl ether in anhydrous THF at 0 °C. Carefully add NaH (1.2 eq) in portions.

  • Quench & Extract: Once TLC indicates complete consumption of the ether (typically 2-4 hours), quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Procedure B: One-Pot Synthesis (Optimized for Scale-Up)
  • Execute Steps 1 and 2 from Procedure A.

  • Stir at room temperature until TLC confirms the complete disappearance of the α-cyanoketone (approx. 12 hours).

  • Direct Cyclization: Cool the crude reaction mixture back to 0 °C. Directly add NaH (2.0 eq) to the mixture. Self-Validation Checkpoint: Immediate evolution of H₂ gas (effervescence) must be observed, confirming active deprotonation. The solution will typically darken to a deep orange/red as the highly conjugated carbanion forms.

  • Stir for an additional 3 hours at room temperature, then proceed to the quench and extraction steps outlined in Procedure A. Purify the final product via silica gel chromatography.

Workflow Visualization

Workflow S1 1. Reagent Prep Dry THF, Ar atm, 0 °C S2 2. Mitsunobu Reaction Add PPh3, Substrates, then DIAD S1->S2 S3 3. Ether Isolation (Optional) Concentrate & Flash Chromatography S2->S3 S4 4. Cyclization Add NaH at 0 °C, warm to RT S3->S4 S5 5. Quench & Extract Sat. NH4Cl, EtOAc extraction S4->S5 S6 6. Final Purification Yield: 65-85% pure product S5->S6

Fig 2: Step-by-step experimental workflow for the furan synthesis.

Analytical Characterization Checkpoints

To ensure the structural integrity of the synthesized tert-butyl 3-aminofuran-2-carboxylate, analysts should look for the following spectral hallmarks:

  • ¹H NMR (CDCl₃): A sharp singlet integrating to 9H around δ 1.55 ppm confirms the retention of the tert-butyl ester. A broad singlet integrating to 2H around δ 4.50–5.00 ppm indicates the primary amine (D₂O exchangeable).

  • ¹³C NMR: The ester carbonyl carbon typically resonates near δ 160 ppm, while the highly shielded furan C4 position (if unsubstituted) will appear uniquely upfield for an aromatic system (δ 95–105 ppm) due to the electron-donating effect of the adjacent amino group.

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak, often accompanied by a prominent fragment peak corresponding to[M+H - 56]⁺, representing the characteristic loss of isobutylene from the tert-butyl group.

References

  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters Organic Letters, 2000, 2(14), 2061–2063. URL:[Link]

Application

Topic: N-alkylation of Tert-butyl 3-aminofuran-2-carboxylate: A Strategic Guide to Synthesis and Protocol Optimization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 3-aminofuran-2-carboxylate scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminofuran-2-carboxylate scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile intermediate for a multitude of biologically active molecules. The N-alkylation of this nucleus, specifically at the 3-amino position, is a critical transformation for modulating physicochemical properties, target affinity, and pharmacokinetic profiles. This application note provides a comprehensive guide to the N-alkylation of tert-butyl 3-aminofuran-2-carboxylate. We delve into the principal synthetic strategies, offering detailed, field-proven protocols for direct alkylation and reductive amination. The causality behind experimental choices, mechanistic pathways, and troubleshooting are discussed to empower researchers to achieve efficient and reproducible outcomes.

Introduction: The Chemical and Biological Significance

Substituted 3-aminofurans are prevalent structural motifs in numerous biologically active compounds.[1] The ability to controllably introduce alkyl substituents onto the nitrogen atom opens a vast chemical space for lead optimization in drug discovery. This modification can influence a compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, making N-alkylation a pivotal step in the synthesis of novel therapeutics. The starting material, tert-butyl 3-aminofuran-2-carboxylate, features an electron-rich furan system and a nucleophilic amino group, making it primed for electrophilic attack. The tert-butyl ester serves as a robust protecting group, stable under a variety of basic and reductive conditions, but sensitive to strong acids.[2]

Core Strategic Approaches to N-Alkylation

The selection of an N-alkylation strategy depends on the desired product, the nature of the alkyl group to be introduced, and the required level of control over the reaction. Three primary methodologies are prevalent.

Reductive Amination: The Controlled Pathway

Reductive amination is a highly reliable and widely used method that converts a carbonyl group and an amine into a secondary or tertiary amine via an intermediate imine.[3] This two-step, often one-pot, process offers excellent control, preventing the over-alkylation issues that can plague other methods.[4] The reaction is typically performed under neutral or weakly acidic conditions.[3]

Mechanism:

  • Imine Formation: The nucleophilic 3-amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal reversibly loses a molecule of water to form an imine (or iminium ion).

  • Reduction: A mild reducing agent, selective for the imine over the starting carbonyl compound, reduces the C=N double bond to afford the N-alkylated amine.

Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the aldehyde or ketone starting material.[4]

G cluster_1 Reductive Amination Pathway start Tert-butyl 3-aminofuran-2-carboxylate hemiaminal Hemiaminal Intermediate start->hemiaminal + aldehyde Aldehyde/Ketone (R-CHO) aldehyde->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O product N-Alkylated Product imine->product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Direct Alkylation with Alkyl Halides

This classical S_N2 approach involves the direct reaction of the amine with an electrophilic alkyl halide (R-X, where X = I, Br, Cl). The reaction requires a base to neutralize the hydrogen halide byproduct and deprotonate the amine, enhancing its nucleophilicity.

Causality & Control:

  • Reactivity of Halide: The reactivity order is R-I > R-Br > R-Cl.

  • Base Selection: Non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA) are preferred to avoid competing reactions.

  • Risk of Over-alkylation: A primary drawback is the potential for the newly formed secondary amine product to react further with the alkyl halide, leading to a tertiary amine.[4] This can be mitigated by using a molar excess of the starting amine, though this is not always practical or cost-effective.

G cluster_2 Direct Alkylation Pathway (S_N2) start Tert-butyl 3-aminofuran-2-carboxylate transition_state S_N2 Transition State start->transition_state + Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->transition_state product N-Alkylated Product transition_state->product - HX side_product Dialkylated Byproduct product->side_product + R-X (Over-alkylation)

Caption: Mechanism of Direct Alkylation.

Green Chemistry Approach: N-Alkylation with Alcohols

An environmentally benign alternative is the use of alcohols as alkylating agents in a process known as "hydrogen borrowing" or "hydrogen autotransfer". This method, typically catalyzed by transition metal complexes (e.g., Ru, Ir, Au), proceeds by the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination, with water as the sole byproduct.[5][6] While highly atom-efficient, this approach requires specialized catalysts and often higher reaction temperatures.[5]

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible for a range of substrates.

Workflow Overview

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Amine, Reagents, Solvent) reaction 2. Reaction (Stirring, Heating) setup->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Work-up & Extraction (Quench, Phase Separation) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS, Purity) purification->analysis

Caption: A generalized workflow for N-alkylation reactions.

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-benzylation of tert-butyl 3-aminofuran-2-carboxylate using benzaldehyde and sodium triacetoxyborohydride.

Materials and Reagents:

  • Tert-butyl 3-aminofuran-2-carboxylate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-aminofuran-2-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Protocol 2: N-Alkylation via Direct Reaction with Alkyl Halide

This protocol describes the N-methylation using methyl iodide.

Materials and Reagents:

  • Tert-butyl 3-aminofuran-2-carboxylate (1.0 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine tert-butyl 3-aminofuran-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (ACN). Stir the suspension vigorously. Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 6-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting material and the formation of the mono-alkylated product by TLC or LC-MS. Be mindful of the potential formation of the di-methylated byproduct.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN or EtOAc.

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and DMF (if used).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to separate the desired mono-methylated product from any unreacted starting material and the di-methylated byproduct.

Data Presentation and Comparison

The choice of alkylating agent and reaction conditions significantly impacts the outcome. The following table provides representative data for the N-alkylation of tert-butyl 3-aminofuran-2-carboxylate.

MethodAlkylating AgentBase / ReductantSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Reductive AminationBenzaldehydeNaBH(OAc)₃DCMRT4-1285-95%Clean reaction, minimal byproducts.
Reductive AminationIsobutyraldehydeNaBH(OAc)₃DCMRT6-1680-90%Good for introducing branched alkyl groups.
Direct AlkylationMethyl IodideK₂CO₃ACN508-1860-75%Risk of dimethylation. Monitor carefully.
Direct AlkylationBenzyl BromideCs₂CO₃DMFRT4-870-85%More reactive halide. Potential for dibenzylation.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive reagents (e.g., wet reductant/solvent).Use freshly opened or properly dried solvents and reagents. Ensure an inert atmosphere is maintained.
Insufficiently reactive alkylating agent.Switch to a more reactive halide (e.g., from R-Cl to R-Br or R-I). Increase reaction temperature.
Formation of Byproducts Over-alkylation in direct alkylation protocol.Use a larger excess of the starting amine, lower the reaction temperature, or switch to the reductive amination method.
Reduction of carbonyl in reductive amination.Use a more selective reducing agent like NaBH(OAc)₃. Ensure the imine has formed before adding the reductant.
Difficult Purification Close polarity of product and starting material.Optimize the chromatography solvent system. Consider derivatization or an alternative synthetic route if necessary.
Decomposition of Product Acidic work-up cleaving the tert-butyl ester.[2]Ensure all work-up steps are performed under neutral or basic conditions (e.g., use NaHCO₃ quench). Avoid strong acids.

Conclusion

The N-alkylation of tert-butyl 3-aminofuran-2-carboxylate is a fundamental transformation for generating diverse chemical libraries for drug discovery. Reductive amination stands out as a superior method for its control and high yields, effectively preventing the over-alkylation that can complicate direct alkylation with halides. By understanding the underlying mechanisms and carefully selecting reagents and conditions as outlined in this guide, researchers can confidently and efficiently synthesize a wide array of N-alkylated 3-aminofuran derivatives for their scientific programs.

References

  • Benchchem. Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans.
  • Li, J., et al. (2014). Facile synthesis of substituted 3-aminofurans through a tandem reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols. Organic & Biomolecular Chemistry.
  • He, W., et al. (2005).
  • Li, J., et al. (2014). Facile synthesis of substituted 3-aminofurans through a tandem reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols. Organic & Biomolecular Chemistry.
  • Azizi, N., et al. (2021). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF 6 system. PubMed.
  • Redman, A. M., et al. (2000).
  • Azizi, N., et al. (2021). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry.
  • MDPI. (2024).
  • Wikipedia.
  • Senthamarai, T., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances.
  • Gueddou, L., et al. (2008). New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities. European Journal of Medicinal Chemistry.
  • Bremner, J. B., et al. (2003).
  • ResearchGate. (2014). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Redman, A. M., et al. (2000).
  • Organic Chemistry Portal. tert-Butyl Esters.
  • ResearchGate. (2025). 2-Aminofurans and 3-Aminofurans.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Google Patents. (1975).
  • Benchchem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

Sources

Method

Introduction: The Benzofuran-2-Carboxamide Scaffold in Modern Drug Discovery

An Application Note and Protocol Guide for the Synthesis of Benzofuran-2-Carboxamides For Researchers, Scientists, and Drug Development Professionals The benzofuran nucleus is a prominent heterocyclic motif found in nume...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Synthesis of Benzofuran-2-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.[1][2] Within this class, benzofuran-2-carboxamides have emerged as a particularly significant scaffold in medicinal chemistry.[1] A notable example is the antidepressant drug Vilazodone, which features this core structure.[3] The versatility of the benzofuran-2-carboxamide framework allows for extensive functionalization, making it an attractive target for the development of novel therapeutics.[4] This guide provides detailed protocols for several robust and modern synthetic strategies to access this valuable class of molecules, explaining the rationale behind key experimental choices to empower researchers in their synthetic endeavors.

Strategic Approaches to Benzofuran-2-Carboxamide Synthesis

The synthesis of benzofuran-2-carboxamides can be approached through various strategies, each with its own advantages depending on the desired substitution pattern and the availability of starting materials. Key methods include the functionalization of a pre-formed benzofuran ring and the construction of the heterocyclic system with the carboxamide precursor already in place. This guide will focus on three distinct and effective methods: a modern, highly modular approach using palladium-catalyzed C-H functionalization; a tandem, one-pot copper-catalyzed carbonylative cyclization; and a classic condensation route from salicylaldehydes.

Method 1: A Modular Synthesis via C-H Arylation and Transamidation

This contemporary strategy offers exceptional modularity, allowing for the late-stage diversification of the benzofuran scaffold at the C3 position.[5][6] The synthesis begins with commercially available benzofuran-2-carboxylic acid and proceeds through a three-stage sequence involving the installation of a directing group, palladium-catalyzed C-H arylation, and a final transamidation to yield a diverse library of products.[5][7]

Workflow Overview

C-H_Arylation_Transamidation_Workflow start Benzofuran-2- carboxylic Acid step1 Amide Coupling with 8-Aminoquinoline (8-AQ) start->step1 HATU, DIPEA step2 Pd-Catalyzed C-H Arylation at C3 Position step1->step2 Pd(OAc)₂, Aryl Iodide, AgOAc, NaOAc step3 One-Pot, Two-Step Transamidation step2->step3 1. Boc₂O, DMAP 2. Amine (R₂NH) product Diverse C3-Aryl- Benzofuran-2-Carboxamides step3->product Tandem_Copper_Catalysis_Workflow start 2-gem-dibromo- vinylphenol step1 Tandem Reaction: Cu-catalyzed C-O Coupling & Mo-mediated Carbonylation start->step1 CuI, Ligand, Base, Mo(CO)₆, Amine/Alcohol/H₂O product Benzofuran-2-carboxamides, Esters, or Acids step1->product

Sources

Application

Application Note: Role of Tert-butyl 3-aminofuran-2-carboxylate in Drug Discovery & Heterocyclic Synthesis

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP or interact with specialized allosteric domains. Tert-butyl 3-aminofuran-2-carboxylate (CAS: 2248364-98-7) has emerged as a critical bifunctional building block in the synthesis of furo[3,2-d]pyrimidine architectures.

Unlike its methyl or ethyl ester counterparts, the tert-butyl ester provides a distinct orthogonal protection strategy. It allows for acid-mediated deprotection and tandem cyclization, preserving base-sensitive functional groups (such as thioureas and ureidos) that are essential for targeting the Phosphoinositide 3-kinase (PI3K) pathway[1][2] and the Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD)[3][4]. This application note details the mechanistic rationale, synthetic protocols, and biological applications of this versatile intermediate.

Mechanistic Role in Drug Design

Scaffold Hopping and Kinase Inhibition

The 3-aminofuran-2-carboxylate core is primarily utilized to construct fused bicyclic systems, notably furo[3,2-d]pyrimidines. These structures act as bioisosteres for quinazolines and purines, offering improved solubility and novel hydrogen-bonding vectors.

  • PI3K Inhibitors: The PI3K/Akt/PTEN signaling pathway is a primary target in oncology due to its role in cell survival and proliferation[5]. Furo[3,2-d]pyrimidine-2,4-dione derivatives synthesized from 3-aminofuran-2-carboxylates fit snugly into the ATP-binding pocket of Class I PI3Ks, exhibiting nanomolar efficacy[2].

  • Plk1 PBD Inhibitors: To avoid the off-target toxicity associated with ATP-competitive inhibitors, researchers target the noncatalytic Polo-Box Domain (PBD) of Plk1[3]. Derivatives such as 2-thioxo-dihydrofuro[3,2-d]pyrimidin-4-ones, derived from the 3-aminofuran core, disrupt Plk1 localization and induce mitotic arrest in cancer cells[4][6].

The "Tert-Butyl" Orthogonal Advantage

The choice of ester protecting group is a critical determinant of synthetic success. The synthesis of PI3K and Plk1 inhibitors requires the intermediate formation of ureido or thioureido groups[1].

  • The Problem with Methyl/Ethyl Esters: Saponification of methyl esters requires harsh basic conditions (e.g., LiOH or NaOH at elevated temperatures). These conditions frequently cause the hydrolysis of the urea/thiourea intermediates or lead to unwanted ring-opening side reactions.

  • The Tert-Butyl Solution: The tert-butyl group is cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl)[7]. This allows chemists to perform a tandem deprotection-cyclization reaction in a single pot, driving the formation of the pyrimidine ring without degrading the sensitive heteroatoms.

Target Pathways & Synthetic Divergence

The versatility of Tert-butyl 3-aminofuran-2-carboxylate allows it to be diverted into multiple drug discovery pipelines depending on the electrophile introduced during the initial amine functionalization.

G A Tert-butyl 3-aminofuran-2-carboxylate B Ureido Intermediate (via Chlorosulfonyl Isocyanate) A->B Step 1a: Urea Formation C Thioureido Intermediate (via Isothiocyanate) A->C Step 1b: Thiourea Formation D Furo[3,2-d]pyrimidine-2,4-dione (PI3K Inhibitor Core) B->D Step 2: TFA (Deprotection & Cyclization) E 2-Thioxo-dihydrofuro[3,2-d] pyrimidin-4-one (Plk1 PBD Inhibitor Core) C->E Step 2: TFA (Deprotection & Cyclization)

Fig 1: Synthetic divergence of Tert-butyl 3-aminofuran-2-carboxylate into distinct inhibitor classes.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt / PKB PIP3->AKT Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Fig 2: PI3K/Akt/PTEN signaling pathway illustrating the intervention point of the synthesized inhibitors.

Quantitative Data Summaries

Table 1: Orthogonal Protection Strategy Comparison

Comparing the efficiency of ester cleavage and subsequent cyclization in base-sensitive intermediates.

Ester TypeDeprotection ReagentReaction ConditionsCompatibility with Base-Sensitive GroupsAverage Cyclization Yield
Methyl Ester [3]LiOH / NaOHBasic, Reflux (H₂O/THF)Poor (High risk of urea hydrolysis)40% - 50%
Tert-Butyl Ester TFA or 6N HClAcidic, Mild Heating (60 °C)Excellent (Preserves thiourea/urea)> 85%
Table 2: Biological Efficacy of Derived Scaffolds

Representative activity of final drug candidates derived from the 3-aminofuran-2-carboxylate building block.

TargetDisease IndicationInhibitor Core StructureAverage Efficacy (IC₅₀ / Kᵢ)
Class I PI3K [2]Oncology (Solid Tumors)Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione1 - 10 nM
Plk1 PBD [4]Oncology (Mitotic Arrest)2-Thioxo-dihydrofuro[3,2-d]pyrimidin-4-one50 - 200 nM

Experimental Protocols

Protocol A: Synthesis of Tert-butyl 3-aminofuran-2-carboxylate

Objective: Construct the 3-aminofuran core utilizing a modified Mitsunobu reaction followed by intramolecular cyclization[8]. Causality: The Mitsunobu conditions generate a vinyl ether intermediate without premature side reactions. Subsequent addition of NaH deprotonates the activated methylene, driving the thermodynamic ring closure to form the aromatic furan system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the chosen α -cyanoketone (1.0 eq) and tert-butyl glyoxylate (1.2 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Mitsunobu Coupling: Cool the mixture to 0 °C using an ice bath. Add Triphenylphosphine (PPh₃, 1.3 eq) and stir for 10 minutes.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) over 15 minutes. Critical Insight: Slow addition controls the exothermic reaction and minimizes the formation of hydrazine byproducts.

  • Intermediate Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor the formation of the vinyl ether intermediate via TLC (20% EtOAc/Hexane).

  • Cyclization: Once the starting material is consumed, cool the reaction back to 0 °C. Portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Critical Insight: NaH initiates the ring closure by generating the carbanion α to the nitrile group.

  • Workup: Stir for an additional 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to yield Tert-butyl 3-aminofuran-2-carboxylate.

Protocol B: Synthesis of Furo[3,2-d]pyrimidine-2,4-dione Core (PI3K Inhibitor Precursor)

Objective: Convert the aminofuran into a fused pyrimidine system via a tandem deprotection-cyclization sequence[1][7]. Causality: Utilizing the tert-butyl ester allows the use of acidic conditions (TFA or HCl) for deprotection. This avoids basic saponification, which would otherwise destroy the delicate ureido intermediate formed in Step 2.

Step-by-Step Methodology:

  • Urea Formation: Dissolve Tert-butyl 3-aminofuran-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) and cool to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Dropwise add Chlorosulfonyl isocyanate (1.4 eq). Critical Insight: Maintaining -78 °C prevents over-reaction and ensures strict regioselectivity at the primary amine.

  • Maturation: Slowly warm the reaction mixture to room temperature and stir for 40 minutes[7].

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove DCM and unreacted isocyanate.

  • Tandem Deprotection/Cyclization: To the crude residue, add a solution of 20% Trifluoroacetic acid (TFA) in DCM (alternatively, 6N HCl can be used)[5][7]. Heat the mixture to 60 °C for 2 hours. Critical Insight: The acid cleaves the tert-butyl ester to the corresponding carboxylic acid while simultaneously driving the intramolecular cyclization to form the uracil-like pyrimidinedione ring.

  • Isolation: Cool the mixture to room temperature. If a precipitate forms, collect it via vacuum filtration. Otherwise, neutralize carefully with saturated NaHCO₃, extract with EtOAc, and concentrate.

  • Validation: Confirm the structure via LC-MS (Target mass: M+H of the bicyclic core) and ¹H NMR. Self-Validation Check: The successful cleavage of the tert-butyl group is confirmed by the complete disappearance of the 9H singlet at ~1.5 ppm in the ¹H NMR spectrum.

References

  • Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL:[Link]

  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters Source: Organic Letters (American Chemical Society) URL:[Link]

  • Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them (WO2007127183A1)
  • Phosphoinositide 3-kinase inhibitor compounds and methods of use (WO2008073785A2)
  • Tert-butyl 3-aminofuran-2-carboxylate Chemical Properties and Suppliers Source: ChemBuyersGuide URL:[Link]

Sources

Method

Application Note: Advanced Mitsunobu-Mediated Synthesis of 3-Aminofurans

Executive Summary Substituted 3-aminofurans are highly valued structural motifs in drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic libraries[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3-aminofurans are highly valued structural motifs in drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic libraries[1]. Traditional syntheses of these heterocycles often require harsh basic conditions and multi-step O-alkylation procedures that suffer from poor regioselectivity and low yields.

This application note details an efficient, field-proven methodology for the synthesis of 5-substituted 3-aminofuran-2-carboxylate esters. By leveraging a Mitsunobu O-alkylation of an α-cyanoketone followed by a base-promoted intramolecular cyclization, this protocol provides a highly controlled pathway to complex functionalized furans[2]. We outline both a stepwise and a streamlined one-pot procedure, complete with mechanistic rationale, stereochemical considerations, and self-validating experimental steps.

Mechanistic Rationale & Stereochemical Imperatives

The Mitsunobu O-Alkylation Paradigm

The Mitsunobu reaction is classically utilized to convert primary and secondary alcohols into esters, ethers, or amines with inversion of stereochemistry[3]. A strict requirement for the pronucleophile in this reaction is sufficient acidity (typically pKa ≤ 15) to protonate the zwitterionic betaine intermediate formed by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD)[4].

In this protocol, 1,3-dicarbonyl equivalents such as α-cyanoketones undergo enolization to provide an enol form that is sufficiently acidic to participate in the Mitsunobu reaction[2]. When reacted with ethyl glycolate, the reaction exhibits high regioselectivity for O-alkylation over C-alkylation, yielding an intermediate vinyl ether[2].

Expert Insight & Literature Correction: It is critical to note that while the abstract of the seminal paper by Redman et al. mistakenly refers to the reagent as "ethyl glyoxylate" (an aldehyde)[2], the actual reagent utilized for the Mitsunobu O-alkylation is ethyl glycolate (an alcohol)[2]. The Mitsunobu reaction strictly requires an alcohol to form the requisite alkoxyphosphonium intermediate[4]. Recognizing this typographical error in the primary literature is essential for successful replication.

Stereochemical Divergence and Cyclization Causality

The success of the subsequent base-promoted cyclization is entirely dependent on the stereochemistry of the intermediate vinyl ether:

  • Unhindered Substrates (cis-configuration): When the α-cyanoketone lacks bulky substituents α to the nitrile, the Mitsunobu reaction selectively produces the cis-vinyl ether[2]. This configuration places the activated methylene group (α to the ester) in close spatial proximity to the nitrile carbon, allowing for rapid 5-exo-dig intramolecular cyclization upon deprotonation[2].

  • Sterically Hindered Substrates (trans-configuration): If a bulky group (e.g., a phenyl ring) is present α to the nitrile, steric congestion forces the formation of the trans-vinyl ether (confirmed by NOE experiments)[2]. This geometry physically prevents the carbanion from attacking the nitrile, resulting in a failure to cyclize under basic conditions[2].

Base Selection

The choice of base for the cyclization step is highly specific. Sodium hydride (NaH) in dimethoxyethane (DME) provides irreversible deprotonation of the activated methylene without acting as a competing nucleophile[2]. Alternative bases such as Et₃N, NaOMe, n-BuLi, or tert-BuLi fail to yield the desired product due to either insufficient basicity or competitive nucleophilic degradation of the ester/nitrile functionalities[2].

Pathway Visualization

MitsunobuFuran Start α-Cyanoketone + Ethyl Glycolate Mitsunobu Mitsunobu Coupling (PPh₃, DIAD, THF) Start->Mitsunobu 0 °C to RT CisEther cis-Vinyl Ether (O-Alkylation) Mitsunobu->CisEther Favored (No α-substituent) TransEther trans-Vinyl Ether (Steric Congestion) Mitsunobu->TransEther Favored (α-Phenyl) Cyclization Base Cyclization (NaH, DME) CisEther->Cyclization Intramolecular attack TransEther->Cyclization Fails to cyclize Product 3-Aminofuran-2-carboxylate (Target Scaffold) Cyclization->Product Ring closure

Logical workflow of Mitsunobu-mediated 3-aminofuran synthesis and stereochemical divergence.

Substrate Scope & Efficiency

The following table summarizes the quantitative data and stereochemical outcomes based on the substitution pattern of the starting α-cyanoketone[2].

α-Cyanoketone SubstituentSubstituent α to NitrileIntermediate GeometryCyclization ConditionOverall Yield (%)
4,4-Dimethyl (t-Butyl)NonecisNaH, DME (Two-Step)68%
4,4-Dimethyl (t-Butyl)NonecisOne-Pot (Mitsunobu + NaH)65%
4-PyridylNonecisSpontaneous (No base needed)52%
4-NitrobenzylNonecisSpontaneous (No base needed)48%
PhenylPhenyltransNaH, DME0% (Fails to cyclize)

*Causality Note: Highly electron-withdrawing substituents (e.g., 4-pyridyl, 4-nitrobenzyl) render the Mitsunobu product sufficiently acidic to undergo spontaneous cyclization without the addition of NaH[2].

Validated Experimental Protocols

Two-Step Synthesis Workflow

This protocol is recommended for novel substrates where isolation and characterization of the intermediate vinyl ether are desired.

Step 1: Mitsunobu O-Alkylation

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the α-cyanoketone (1.0 eq), ethyl glycolate (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive PPh₃-DIAD betaine intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.5 eq) dropwise over 15–20 minutes.

    • Causality: Dropwise addition at 0 °C safely dissipates the exothermic heat generated during betaine formation, preventing degradation[4].

  • Propagation & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature for 6 to 12 hours. Monitor via TLC.

    • Self-Validating Cue: The precipitation of triphenylphosphine oxide (TPPO) as a white solid serves as a reliable visual indicator that the redox coupling is progressing[4].

  • Isolation: Dilute with EtOAc, filter off the TPPO by-product, and concentrate the filtrate under reduced pressure[4]. Purify the crude residue via silica gel column chromatography to isolate the cis-vinyl ether.

Step 2: Base-Promoted Cyclization

  • Preparation: Dissolve the purified cis-vinyl ether (1.0 eq) in anhydrous DME (0.1 M) under argon.

  • Deprotonation: Cool the solution to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions.

  • Cyclization: Stir the mixture for 2 hours at room temperature. Monitor the disappearance of the vinyl ether via TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or recrystallization to afford the pure 3-aminofuran-2-carboxylate ester.

Streamlined One-Pot Synthesis Workflow

For established, unhindered substrates, the intermediate purification can be bypassed to improve throughput[2].

  • Perform Step 1 (Mitsunobu O-Alkylation) exactly as described above.

  • Once TLC indicates complete consumption of the α-cyanoketone, do not work up the reaction. Instead, cool the crude THF reaction mixture back to 0 °C.

  • Directly add NaH (2.5 eq, accounting for excess Mitsunobu reagents) in small portions to the reaction flask[2].

  • Allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate. Purify the crude mixture directly via column chromatography to isolate the 3-aminofuran.

References

  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters Source: Organic Letters (American Chemical Society), 2000, 2(14), 2061-2063. URL:[Link]

  • Mitsunobu Reaction - General Procedure and Safety Source: Organic Synthesis URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Advanced Synthesis of 3-Aminothiophenes via Thorpe-Ziegler Cyclization: A Comprehensive Application Note

Introduction & Mechanistic Rationale 3-Aminothiophenes are privileged scaffolds in medicinal chemistry and materials science, serving as critical precursors for the synthesis of complex fused heterocycles such as thienop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Aminothiophenes are privileged scaffolds in medicinal chemistry and materials science, serving as critical precursors for the synthesis of complex fused heterocycles such as thienopyrimidines and thienotriazines[1][2]. While 2-aminothiophenes are routinely accessed via the well-documented Gewald reaction[3], the synthesis of 3-aminothiophenes requires a more strategic approach, most notably utilizing the Thorpe-Ziegler cyclization.

The Thorpe-Ziegler reaction is an intramolecular, base-catalyzed condensation of nitriles. In the context of 3-aminothiophene synthesis, it is typically executed as a highly efficient domino reaction[4]. The sequence begins with an alkylation of a thiolate—generated from an active methylene compound (e.g., malononitrile) and a sulfur source (e.g., carbon disulfide or a thioglycolate)—with an -halo ketone or ester[4][5]. This forms a thioether intermediate. Subsequently, a strong base abstracts an -proton to form a resonance-stabilized carbanion, which undergoes an intramolecular nucleophilic attack on the adjacent pendant nitrile group[6].

Recent Density Functional Theory (DFT) calculations reveal that the base plays an active role as a proton shuttle, and the intramolecular cyclization step must overcome an activation barrier of approximately 33.2 kcal/mol[6]. The initial cyclic imino-nitrile product rapidly tautomerizes into the thermodynamically stable -enaminonitrile (the 3-aminothiophene core) to maximize -conjugation and achieve aromaticity[4][6].

Reaction Pathway Visualization

TZ_Mechanism Substrates Active Nitrile + Sulfur Source (e.g., Malononitrile + CS2) BaseAddition Base Addition (e.g., NaOEt or DBU) Substrates->BaseAddition Thiolate Thiolate Intermediate Generation BaseAddition->Thiolate Alkylation S_N2 Alkylation (Add alpha-halo ketone/ester) Thiolate->Alkylation Thioether Thioether Intermediate Alkylation->Thioether Carbanion alpha-Deprotonation (Carbanion Formation) Thioether->Carbanion Cyclization Thorpe-Ziegler Cyclization (Nucleophilic Attack on Nitrile) Carbanion->Cyclization Intramolecular Imine Cyclic Imino-nitrile Cyclization->Imine Tautomerization Proton Transfer & Tautomerization Imine->Tautomerization Product 3-Aminothiophene Derivative Tautomerization->Product Aromatization

Domino S_N2 alkylation and Thorpe-Ziegler cyclization pathway for 3-aminothiophenes.

Experimental Design & Optimization

The success of the Thorpe-Ziegler cyclization relies heavily on the choice of base and solvent, which dictate the reaction kinetics and suppress side reactions (e.g., intermolecular Thorpe condensation or nitrile hydrolysis).

  • Classical Conditions: Sodium ethoxide (NaOEt) in absolute ethanol is the standard for generating the thiolate and driving the cyclization[4]. Absolute ethanol is critical to prevent the competitive hydrolysis of the nitrile group.

  • Mild/Regioselective Conditions: For substrates sensitive to strong alkoxides, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile provides excellent regioselectivity, particularly for 3-O-alkylated thiophenes[7].

  • Green/Catalytic Approaches: Recent advancements employ phase-transfer catalysts (PTC) or magnetic cellulose nanocomposites to achieve high yields under environmentally benign conditions[6].

Table 1: Quantitative Data Summary of Catalyst/Solvent Systems
Catalyst / BaseSolvent SystemSubstrate ClassTypical Yield (%)Ref.
NaOEt (2.0 equiv)Absolute EthanolMalononitrile derivatives70 – 95%[4]
DBU (1.5 equiv)AcetonitrileO-alkylated thiophenes57 – 86%[7]
Phase Transfer CatalystWater/Organic Biphasic3-amino-4-arylthiophenes85 – 90%[6]
Magnetic Cellulose NanoGreen Solvent / NeatThiophene-pyridinesUp to 95%[6]

Step-by-Step Methodology: Domino / Thorpe-Ziegler Protocol

Self-Validating System: This protocol incorporates specific checkpoints (TLC, temperature control) to ensure the intermediate thiolate is fully formed before alkylation, preventing unreacted starting material from poisoning the cyclization step.

Reagents:

  • Substituted acetonitrile (e.g., malononitrile): 1.0 equiv

  • Carbon disulfide ( ): 1.1 equiv

  • Sodium ethoxide (NaOEt): 2.0 equiv (prepared freshly in absolute ethanol)

  • Alkylating agent (e.g., phenacyl bromide): 1.0 equiv

  • Absolute ethanol: 0.2 M relative to substrate

Procedure:

  • Thiolate Generation: Dissolve the malononitrile derivative (1.0 equiv) and (1.1 equiv) in absolute ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon[4].

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add the freshly prepared NaOEt solution (2.0 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic generation of the thiolate and prevents localized high concentrations of base that could trigger intermolecular oligomerization[4].

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (phenacyl bromide, 1.0 equiv) in one portion. The alkylation is rapid and forms the thioether intermediate.

  • Thorpe-Ziegler Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 4–6 hours.

    • Causality: Refluxing provides the thermal energy required to overcome the ~33.2 kcal/mol activation barrier of the intramolecular nucleophilic attack on the nitrile, driving the thermodynamic tautomerization to the aromatic 3-aminothiophene[6].

  • Monitoring (Validation Checkpoint): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the thioether intermediate and the appearance of a highly UV-active spot (due to the extended -conjugation of the 3-aminothiophene) indicates completion.

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice water. The crude 3-aminothiophene derivative will precipitate as a solid[4].

  • Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under a vacuum. Recrystallize from glacial acetic acid or ethanol to yield the analytically pure product[4].

Analytical Validation

To confirm the structural integrity and self-validate the success of the cyclization:

  • IR Spectroscopy: Confirm the disappearance of the sharp aliphatic nitrile stretch (~2250 cm⁻¹) and the appearance of primary amine N-H stretches (two distinct bands around 3300–3400 cm⁻¹)[7].

  • 1H NMR: The newly formed amine protons typically appear as a broad singlet (exchanging with ), while the aromatic thiophene proton will appear downfield (~6.5–7.5 ppm) depending on the substitution pattern[8].

References

  • BenchChem. "The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis." benchchem.com.
  • Gadais, C., et al. "Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans." Synthesis 44(18):2964-2968 (2012).
  • Ryndina, S. A., et al. "Application of the Thorpe—Ziegler reaction for the synthesis of functionalized thiophenes, thienopyrimidines, and thienotriazines." Russian Chemical Bulletin (2002). researcher.life.
  • MDPI. "Thienopyrimidine | Encyclopedia MDPI." encyclopedia.pub.
  • Alfa Chemistry. "Thorpe Reaction & Thorpe-Ziegler Reaction." alfa-chemistry.com.
  • ACS Publications. "Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors." The Journal of Organic Chemistry.
  • ACS Publications.
  • Thieme Connect. "Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides." thieme-connect.de.

Sources

Method

Application Note: A Practical Guide to the Column Chromatography Purification of Furan Derivatives

Abstract Furan derivatives are privileged heterocyclic scaffolds integral to medicinal chemistry, materials science, and natural product synthesis. Their inherent reactivity and potential for instability, however, presen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furan derivatives are privileged heterocyclic scaffolds integral to medicinal chemistry, materials science, and natural product synthesis. Their inherent reactivity and potential for instability, however, present unique challenges during purification. This application note provides a comprehensive, experience-driven guide to the column chromatography purification of furan derivatives. We will move beyond rote protocols to explain the underlying chemical principles that govern successful separations, ensuring researchers can develop robust, reproducible, and efficient purification strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows for this important class of compounds.

Introduction: The Unique Chemistry of Furan Derivatives

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern chemistry. Its derivatives are found in numerous FDA-approved drugs (e.g., Furosemide, Ranitidine), agrochemicals, and natural products with potent biological activity. The aromaticity of the furan ring is relatively weak compared to benzene, rendering it susceptible to a range of chemical transformations, including acid-catalyzed polymerization, oxidation, and Diels-Alder reactions. This inherent reactivity is a double-edged sword; while it provides a rich landscape for synthetic modification, it also complicates purification, where prolonged exposure to certain conditions can lead to sample degradation.

The primary goal of column chromatography is to separate a target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. For furan derivatives, the key is to achieve this separation efficiently while minimizing on-column degradation. This requires a careful and informed selection of the entire chromatographic system.

The Chromatographic Workflow: A Logic-Driven Approach

A successful purification strategy is not a linear process but an interconnected system where each choice influences the outcome. The following diagram illustrates the critical decision points and their relationships in purifying furan derivatives.

Furan_Purification_Workflow cluster_0 Pre-Chromatography cluster_1 Chromatography Setup cluster_2 Execution & Analysis TLC 1. TLC Analysis (Mobile Phase Scouting) Stationary 2. Stationary Phase Selection TLC->Stationary guides Mobile 3. Mobile Phase Optimization TLC->Mobile determines Crude Crude Sample Analysis Crude->TLC informs Column 4. Column Packing & Equilibration Stationary->Column Mobile->Column Loading 5. Sample Loading Column->Loading Elution 6. Elution & Fraction Collection Loading->Elution Analysis 7. Fraction Analysis (TLC, UV-Vis) Elution->Analysis Pooling 8. Pooling & Solvent Removal Analysis->Pooling

Caption: Workflow for Furan Derivative Purification.

Core Principles and Protocol Deep Dive

Stationary Phase Selection: Managing Acidity and Activity

The choice of stationary phase is arguably the most critical decision. The acidic nature of standard silica gel can be detrimental to many furan derivatives, catalyzing decomposition or polymerization on the column.

  • Standard Silica Gel (SiO₂): While the most common stationary phase, its surface is populated with acidic silanol (Si-OH) groups. This acidity can be problematic for furan rings, especially those bearing electron-donating groups which enhance their reactivity.

  • Neutralized Silica Gel: A highly recommended alternative. The silica is washed with a base (e.g., triethylamine) during slurry packing to neutralize the acidic sites. This simple step can dramatically improve recovery and purity.

  • Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Neutral alumina is an excellent choice for acid-sensitive furan derivatives. Basic alumina can be useful for purifying furan derivatives that are themselves basic.

  • Treated Silica (e.g., C18): For highly non-polar furan derivatives, reversed-phase chromatography using C18-functionalized silica may be necessary, though less common for routine bench-scale purifications.

Authoritative Insight: The Brønsted acidity of silica gel is a well-documented phenomenon that can catalyze various side reactions for acid-sensitive compounds. Neutralization effectively caps the most reactive silanol groups, creating a more inert surface for the separation to occur.

Protocol: Preparation of Neutralized Silica Gel

  • Objective: To prepare a silica gel slurry with neutralized surface acidity.

  • Materials: Standard silica gel (60 Å, 230-400 mesh), desired mobile phase solvent system, triethylamine (TEA).

  • Procedure:

    • In a fume hood, measure the required volume of silica gel.

    • Create a slurry by adding the silica gel to the initial mobile phase solvent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v). For example, for every 100 mL of solvent used to make the slurry, add 0.5-1 mL of TEA.

    • Stir the slurry gently for 5-10 minutes.

    • Proceed with packing the column as described in section 3.3.

Mobile Phase Optimization: The Art of Elution

The mobile phase drives the separation. The goal is to find a solvent system that provides a retention factor (Rƒ) for the target furan derivative of 0.25-0.35 on the analytical Thin Layer Chromatography (TLC) plate. This Rƒ range typically translates well to column chromatography, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening and potential degradation).

Common Solvent Systems:

PolarityPrimary Solvent (Non-polar)Secondary Solvent (Polar)Typical Ratio Range (v/v)Notes
Low Hexanes / HeptaneEthyl Acetate (EtOAc)99:1 to 90:10The most common starting point for many furan derivatives.
Medium Hexanes / HeptaneDichloromethane (DCM)80:20 to 50:50Useful for more polar compounds. DCM can be acidic; consider filtering through a plug of basic alumina.
High Dichloromethane (DCM)Methanol (MeOH)99:1 to 95:5For highly polar furan derivatives. Use with caution as MeOH can have high solubility for silica.

Pro-Tip: The addition of a small amount (0.1-0.5%) of triethylamine to the mobile phase throughout the entire purification run can continuously suppress the acidity of the stationary phase and improve the peak shape of basic furan derivatives.

Column Packing and Sample Loading

Proper column packing is essential for achieving high resolution. The "slurry method" is generally preferred as it minimizes air bubbles and ensures a homogeneously packed bed.

Protocol: Slurry Packing a Column

  • Objective: To create a uniform, well-packed chromatography column.

  • Materials: Chromatography column, cotton or fritted disk, sand, prepared silica gel slurry.

  • Procedure:

    • Secure the column vertically in a clamp.

    • Place a small plug of cotton or ensure the fritted disk is in place at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

    • Fill the column about one-third full with the initial, least polar mobile phase solvent.

    • Gently pour the prepared silica gel slurry into the column. Use a funnel to avoid coating the sides.

    • Continuously tap the side of the column gently to encourage even settling of the stationary phase.

    • Open the stopcock to allow solvent to drain, collecting it for reuse. Crucially, never let the top of the silica bed run dry.

    • Once the silica has settled into a packed bed, add another thin layer of sand on top to prevent disruption during solvent addition and sample loading.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed bed.

Sample Loading:

For optimal separation, the sample should be loaded onto the column in the smallest possible volume.

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the sand layer. This is suitable for samples that are highly soluble in the mobile phase.

  • Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 1-2 times the mass of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the sand layer. Dry loading prevents band broadening caused by using a strong solvent to dissolve the sample.

Elution and Fraction Collection

Elution can be performed isocratically (with a single solvent composition) or with a gradient (gradually increasing the polarity of the mobile phase). For separating closely related impurities, a shallow gradient is often most effective.

Logical Framework for Gradient Elution:

Gradient_Elution node_style node_style Start {Start Elution|Initial Mobile Phase (e.g., 98:2 Hex:EtOAc)} Increase_Polarity {Increase Polarity|Step 1: 95:5 Hex:EtOAc} Start->Increase_Polarity Elute Non-polar Impurities Further_Increase {Increase Polarity|Step 2: 90:10 Hex:EtOAc} Increase_Polarity->Further_Increase Elute Target Compound Flush {Column Flush|High Polarity Solvent (e.g., 50:50 Hex:EtOAc)} Further_Increase->Flush Elute Polar Impurities

Caption: A typical step-gradient elution strategy.

Collect fractions systematically in test tubes or vials. The size of the fractions should be approximately 10-20% of the column volume. Monitor the elution process using TLC analysis of the collected fractions. Spot every few fractions on a TLC plate, run it in the optimized solvent system, and visualize under a UV lamp (most furan derivatives are UV-active).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Streaking on TLC / Tailing on Column Sample is too polar for the solvent system; compound is acidic/basic and interacting strongly with silica.Increase mobile phase polarity. Add a modifier (e.g., 0.5% TEA for bases, 0.5% acetic acid for acids) to the mobile phase.
Poor Separation (Overlapping Spots) Rƒ values of components are too close; column was overloaded.Re-optimize the mobile phase with a different solvent system. Reduce the amount of sample loaded onto the column (typically 1-5% of silica weight).
Low Recovery of Product Compound decomposed on the column; compound is irreversibly adsorbed.Use neutralized silica gel or alumina. Work quickly and avoid leaving the compound on the column for extended periods.
Cracked or Channeled Column Bed Column was allowed to run dry; improper packing.Re-pack the column. Ensure a constant head of solvent is always maintained above the stationary phase.

Conclusion

The successful purification of furan derivatives by column chromatography is not a matter of chance but a result of a systematic and chemically-informed approach. By understanding the inherent reactivity of the furan ring and proactively mitigating potential degradation pathways—primarily through the use of neutralized stationary phases and optimized mobile phases—researchers can achieve high purity and recovery. The protocols and principles outlined in this note serve as a robust foundation for developing tailored purification strategies, ultimately accelerating research and development in the many fields where these vital heterocycles are employed.

References

  • "Purification of Laboratory Chemicals" : Armarego, W. L. F., & Chai, C. L. L. (2012). Elsevier. [Link]

  • "Practical Organic Chemistry" : Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Prentice Hall. [Link]

  • "Column Chromatography" : Still, W. C., Kahn, M., & Mitra, A. (1978). The Journal of Organic Chemistry. [Link]

  • "The Chemistry of Furans" : Kappe, C. O., & Stadler, A. (2004). Topics in Heterocyclic Chemistry. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-aminofuran-2-carboxylate

Welcome to the dedicated technical support resource for the synthesis of Tert-butyl 3-aminofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of Tert-butyl 3-aminofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure the successful and efficient production of this valuable heterocyclic building block.

Introduction

Tert-butyl 3-aminofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. The inherent reactivity of the furan ring, coupled with the specific challenges of a multi-step synthesis, can often lead to suboptimal yields and the formation of impurities. This guide provides a comprehensive framework for understanding the reaction, anticipating potential pitfalls, and implementing effective solutions.

Core Synthesis Pathway: A Mechanistic Overview

The most common and effective route to substituted 3-aminofuran-2-carboxylates involves a two-step sequence: a Mitsunobu reaction to form a vinyl ether intermediate, followed by a base-mediated intramolecular cyclization.[1]

Step 1: Mitsunobu Reaction for Vinyl Ether Formation

The initial step involves the reaction of an α-cyanoketone with tert-butyl glyoxylate under Mitsunobu conditions.[1] The Mitsunobu reaction facilitates the conversion of an alcohol (in the hydrated form of the glyoxylate) into an ether linkage.[2]

Step 2: Base-Mediated Intramolecular Cyclization

The vinyl ether intermediate then undergoes an intramolecular cyclization in the presence of a strong base, such as sodium hydride (NaH), to form the desired 3-aminofuran ring.[1]

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_start Starting Materials cluster_mitsunobu Mitsunobu Reaction cluster_cyclization Cyclization alpha_cyanoketone α-Cyanoketone Vinyl_Ether_Formation Vinyl Ether Intermediate alpha_cyanoketone->Vinyl_Ether_Formation tert_butyl_glyoxylate Tert-butyl Glyoxylate tert_butyl_glyoxylate->Vinyl_Ether_Formation Mitsunobu_Reagents PPh3, DEAD/DIAD Mitsunobu_Reagents->Vinyl_Ether_Formation Final_Product Tert-butyl 3-aminofuran-2-carboxylate Vinyl_Ether_Formation->Final_Product Base Base (e.g., NaH) Base->Final_Product

Caption: Synthetic workflow for Tert-butyl 3-aminofuran-2-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Yield of the Vinyl Ether Intermediate (Mitsunobu Reaction)

Q1: I am not observing the formation of the vinyl ether intermediate, or the yield is very low. What are the potential causes?

A1: Low yields in the Mitsunobu reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Order of Addition:

    • DEAD/DIAD Degradation: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive to light and heat. Ensure you are using fresh, properly stored reagents.

    • Triphenylphosphine Oxidation: Triphenylphosphine (PPh₃) can oxidize over time. Use freshly opened or purified PPh₃.

    • Order of Addition: The order of reagent addition can be critical. The standard protocol involves adding the azodicarboxylate slowly to a cooled solution of the alcohol, carboxylic acid (or in this case, the glyoxylate precursor), and PPh₃.[2] If this fails, pre-forming the betaine by adding the azodicarboxylate to PPh₃ before adding the other reactants may improve results.[2]

  • Reaction Conditions:

    • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Ensure all glassware is oven-dried and that you are using anhydrous solvents.

    • Temperature Control: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can lead to side reactions.

  • Starting Material Issues:

    • Tert-butyl Glyoxylate Purity: The quality of tert-butyl glyoxylate is crucial. It can be challenging to prepare and purify. Consider preparing it fresh if possible.[1][3]

Challenges During the Cyclization Step

Q2: The vinyl ether intermediate is formed, but the subsequent cyclization to the aminofuran is not proceeding or is giving a low yield. What should I investigate?

A2: The base-mediated cyclization is a critical step. Here are the key parameters to check:

  • Base Strength and Activity:

    • Sodium Hydride (NaH) Quality: NaH is often sold as a dispersion in mineral oil. It's essential to wash the NaH with an anhydrous, non-reactive solvent (like hexanes) to remove the oil before use. The activity of NaH can also decrease with age and improper storage.

    • Alternative Bases: If NaH proves ineffective, other strong, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) can be trialed.

  • Steric Hindrance:

    • The tert-butyl group is sterically bulky. This may hinder the intramolecular cyclization compared to a smaller ethyl group. You may need to employ more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, be mindful that this can also lead to decomposition.

  • Solvent Choice:

    • Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used for this type of cyclization. Ensure the solvent is completely dry.

Formation of Impurities and Side Reactions

Q3: My reaction mixture is turning dark, and I am observing significant tar formation. What is causing this, and how can I prevent it?

A3: Dark coloration and tar formation are common issues in furan synthesis, often due to the acid-sensitivity of the furan ring, which can lead to polymerization.[4]

  • Acidic Conditions: The furan ring is highly susceptible to degradation under acidic conditions.[4]

    • Work-up: During the work-up of the cyclization step, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common procedure.[1] Ensure that the quench is performed carefully and that the pH does not become strongly acidic. A milder quench with saturated sodium bicarbonate solution may be beneficial.

    • Purification: Avoid using acidic solvents or additives during chromatography.

  • Temperature: High reaction temperatures can promote decomposition and polymerization. Maintain the recommended temperature for each step and avoid excessive heating during work-up and purification.

Q4: I am observing byproducts that appear to be ring-opened. What leads to this, and how can it be minimized?

A4: Ring-opening of the furan ring can occur, particularly in the presence of nucleophiles or under certain work-up conditions.

  • Work-up and Purification: Minimize exposure to aqueous conditions, especially if they are not pH-neutral. Perform extractions and chromatography as efficiently as possible.

Experimental Protocols

The following protocols are adapted from established procedures for similar 3-aminofuran syntheses and should be optimized for the specific tert-butyl ester.[1]

Protocol 1: Synthesis of the Vinyl Ether Intermediate
  • To a solution of the α-cyanoketone (1.0 eq) and tert-butyl glyoxylate (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Slowly add a solution of DIAD or DEAD (1.2 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Cyclization to Tert-butyl 3-aminofuran-2-carboxylate
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq, washed with anhydrous hexanes) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of the vinyl ether intermediate (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Visualization

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Tree cluster_mitsunobu_troubleshooting Mitsunobu Troubleshooting cluster_cyclization_troubleshooting Cyclization Troubleshooting cluster_impurity_troubleshooting Impurity/Decomposition Troubleshooting Start Low Yield or Reaction Failure Step_Check Which step is failing? Start->Step_Check Mitsunobu Mitsunobu Reaction (Vinyl Ether Formation) Step_Check->Mitsunobu Step 1 Cyclization Cyclization Step_Check->Cyclization Step 2 Impurity Impurity/Decomposition Issues Step_Check->Impurity General Reagent_Quality Check Reagent Quality (DEAD/DIAD, PPh3) Mitsunobu->Reagent_Quality Base_Activity Check Base Activity (Wash NaH, Use fresh base) Cyclization->Base_Activity Avoid_Acid Avoid Acidic Conditions (Work-up, Purification) Impurity->Avoid_Acid Anhydrous_Conditions Ensure Anhydrous Conditions Reagent_Quality->Anhydrous_Conditions Order_of_Addition Vary Order of Addition Anhydrous_Conditions->Order_of_Addition Glyoxylate_Purity Verify Tert-butyl Glyoxylate Purity Order_of_Addition->Glyoxylate_Purity Steric_Hindrance Consider Steric Hindrance (Increase temp/time cautiously) Base_Activity->Steric_Hindrance Solvent_Purity Ensure Anhydrous Solvent Steric_Hindrance->Solvent_Purity Control_Temp Control Temperature Avoid_Acid->Control_Temp Inert_Atmosphere Use Inert Atmosphere Control_Temp->Inert_Atmosphere

Caption: Troubleshooting decision tree for the synthesis.

Typical Reaction Parameters
ParameterMitsunobu ReactionCyclization
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to RT0 °C to RT
Key Reagents PPh₃, DIAD/DEADNaH or KOtBu
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Typical Duration 12-16 hours3-5 hours

References

  • Padwa, A., et al. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2053–2056. [Link]

  • Wikipedia. (2024). Mitsunobu reaction. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Organic Syntheses. (2014). tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses, 91, 1-15. [Link]

  • Salomon, R. G., et al. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry, 47(23), 4692-4694. [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. [Link]

  • ResearchGate. (2025). 2-Aminofurans and 3-Aminofurans. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Reactions

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the fundamental thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the fundamental thermodynamic and kinetic barriers inherent in macrocyclization, ring-closing metathesis (RCM), and peptide cyclization. Our approach focuses on mechanistic causality and self-validating workflows.

I. Diagnostic FAQs: Unlocking Reaction Bottlenecks

Macrolactonization & The High Dilution Principle

Q: My macrolactonization yields are consistently below 30%, with the mass balance showing heavy oligomerization. How do I shift the equilibrium? A: You are observing a classic kinetic competition. Intramolecular cyclization is a first-order process (dependent only on the concentration of the reactive intermediate), whereas intermolecular oligomerization is a second-order process (dependent on the collision of two separate molecules). To favor the former, you must leverage the 1[1]. By maintaining the acyclic precursor at a concentration of ~1 mM or lower, you exponentially decrease the probability of intermolecular collisions[1]. If large solvent volumes are impractical for your scale, implement a2 using a syringe pump to slowly add the precursor to the reaction vessel, ensuring the instantaneous concentration remains negligible[2].

Ring-Closing Metathesis (RCM) Optimization

Q: I am attempting an RCM to form a 14-membered ring using a Ruthenium catalyst, but I'm getting a mixture of unreacted diene, dimers, and degraded catalyst. Should I just add more catalyst? A: Adding more catalyst will not solve the underlying thermodynamic barrier. Medium-to-large rings (8–14 members) suffer from severe transannular strain and unfavorable entropic penalties. Interestingly, 3 (e.g., refluxing toluene at 110°C) rather than just increasing catalyst loading has a profound impact on the monomer-to-oligomer ratio[3]. The higher thermal energy helps overcome the activation barrier for the entropically disfavored ring closure. Furthermore, 4 can mitigate catalyst decay by allowing the reaction to reach the required activation energy quickly and homogeneously, outcompeting the degradation pathway of the Ruthenium alkylidene species[4].

Peptide Cyclization & Epimerization

Q: During head-to-tail peptide cyclization, I am observing significant epimerization at the C-terminal residue and poor overall yields. How can I prevent this? A: Head-to-tail macrolactamization forces the linear peptide into an entropically unfavorable conformation. This prolongs the lifetime of the activated C-terminal carboxylate, increasing its susceptibility to 5[5]. To solve this, incorporate6 (derived from Ser, Thr, or Cys) into your sequence[6]. Pseudoprolines act as traceless turn-inducers; they pre-organize the linear peptide by inducing a cis-amide bond conformation, bringing the N- and C-termini into close proximity[6]. This drastically accelerates the cyclization rate, outcompeting the epimerization pathway and boosting yields.

II. Quantitative Data: Optimal Concentrations for RCM

The synthetic efficiency of RCM is highly dependent on ring size due to varying degrees of transannular strain. The following table summarizes the optimal diene concentrations to suppress intermolecular acyclic diene metathesis (ADMET) polymerization based on established kinetic profiles[1].

Target Ring SizeOptimal ConcentrationPrimary Competing PathwayThermodynamic/Kinetic Barrier
5–6 Membered 100 mMDimerizationLow strain; highly favored entropically.
7 Membered 5 mMDimerization / OligomerizationModerate torsional strain.
8–13 Membered 0.5 mMOligomerizationHigh transannular strain; entropically disfavored.
≥14 Membered 5 mMOligomerizationReduced strain; behaves similarly to linear chains.

III. Self-Validating Experimental Protocol

Protocol: Pseudo-High Dilution Macrolactonization Objective: To favor intramolecular esterification over intermolecular oligomerization by maintaining an instantaneous precursor concentration of < 1 mM. Self-Validating Mechanism: Continuous LC-MS monitoring of the reaction mixture ensures the linear precursor does not accumulate. If precursor > 1 mM, the addition rate is too fast, and the system provides immediate feedback to pause the pump.

  • System Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with inert gas (Ar/N₂).

  • Catalyst/Base Loading : Dissolve the coupling reagents (e.g., Yamaguchi reagent, DMAP) in a large volume of anhydrous solvent (e.g., toluene) to establish the bulk reaction medium. Bring to the required activation temperature.

    • Causality: Establishing the bulk reaction medium at temperature before precursor addition ensures thermal energy is immediately available to overcome the entropic penalty of ring closure.

  • Precursor Syringe Setup : Dissolve the acyclic seco-acid precursor in a minimal amount of anhydrous solvent. Load this into a gas-tight syringe mounted on a programmable syringe pump.

  • Controlled Addition : Set the syringe pump to deliver the precursor at a rate of 0.5 to 1.0 mL/h.

    • Causality: This slow addition ensures the rate of cyclization strictly exceeds the rate of precursor introduction, preventing the buildup of reactive ends that lead to polymerization[2].

  • In-Process Monitoring (Validation) : Extract 10 µL aliquots every 2 hours. Analyze via LC-MS. If the linear precursor peak area increases relative to the baseline, pause the pump until the precursor is fully consumed.

  • Quenching & Purification : Once addition is complete, stir for an additional 1-2 hours to ensure full conversion. Quench, concentrate under reduced pressure, and purify via silica gel chromatography.

IV. Troubleshooting Workflow Visualization

CyclizationTroubleshooting N1 Low Cyclization Yield N2 Mass Balance Analysis N1->N2 N3 High Oligomerization N2->N3 Polymers present N4 Unreacted Precursor N2->N4 No polymers N5 Apply Ruggli-Ziegler High Dilution (~1 mM) N3->N5 N6 Assess Reaction Type N4->N6 N7 Peptide Cyclization (Epimerization Risk) N6->N7 N8 RCM / Macrolactonization (Kinetic Barrier) N6->N8 N9 Insert Pseudoproline Turn-Inducers N7->N9 N10 Increase Temp (110°C) or Microwave Heating N8->N10

Troubleshooting decision tree for diagnosing and resolving low cyclization yields.

V. References

  • Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects Source: mdpi.com URL:

  • Technical Support Center: High Dilution Methods in Crown Ether Synthesis Source: benchchem.com URL:

  • Effects of Temperature and Concentration in Some Ring Closing Metathesis Reactions Source: researchgate.net URL:

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions Source: acs.org URL:

  • Overcoming Peptide Cyclization Bottlenecks in Drug Discovery Source: creative-peptides.com URL:

  • The Pseudoproline Approach to Peptide Cyclization Source: connectsci.au URL:

Sources

Troubleshooting

Technical Support Center: Managing the Metabolic Lability of tert-Butyl Groups

Welcome to the DMPK and Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and resolve the metabolic vulnerabilities associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK and Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and resolve the metabolic vulnerabilities associated with the tert-butyl group. While this structural motif is excellent for filling hydrophobic pockets and improving target affinity, its sp3-hybridized methyl groups are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation.

Below, you will find field-proven workflows, causality-driven explanations, and self-validating protocols to overcome these developability bottlenecks.

SECTION 1: Troubleshooting & Characterizing tert-Butyl Metabolism

Q1: My lead compound exhibits high intrinsic clearance (CLint) in human liver microsomes (HLM). How do I definitively confirm that the tert-butyl group is the metabolic "soft spot"?

Answer: High microsomal clearance does not automatically implicate the tert-butyl group; you must empirically confirm the site of metabolism (SOM). The tert-butyl group typically undergoes CYP450-mediated aliphatic hydroxylation at one of its methyl groups, yielding a primary alcohol. Depending on the incubation time and the presence of downstream dehydrogenases, this alcohol can be further oxidized to an aldehyde and subsequently to a carboxylic acid 1.

To pinpoint this, you must run a self-validating Metabolite Identification (MetID) assay using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

MetabolicPathway A Parent Drug (tert-Butyl Group) B Primary Alcohol (+16 Da) A->B CYP450 (e.g., CYP3A4, CYP2C8) C Aldehyde Intermediate (+14 Da) B->C Alcohol Dehydrogenase / CYP450 E Phase II Conjugation (e.g., Glucuronidation) B->E UGTs D Carboxylic Acid (+30 Da) C->D Aldehyde Dehydrogenase

CYP450-mediated oxidative metabolic pathway of the tert-butyl group.

Protocol: Self-Validating MetID Assay for tert-Butyl Oxidation

Causality & Validation: This protocol mandates a minus-NADPH control. Because CYP450 enzymes strictly require NADPH as an electron donor, any substrate depletion observed in the minus-NADPH control indicates instability unrelated to CYP-mediated oxidation (e.g., chemical hydrolysis or non-CYP enzymatic degradation).

  • Preparation: Prepare a 1 mM stock solution of your test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (final protein concentration 1.0 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl2.

  • Substrate Addition: Add the test compound to a final concentration of 1 μM. Critical: Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced CYP inhibition.

  • Internal Controls (Self-Validation): Prepare parallel incubations:

    • (A) Minus-NADPH control (Rules out chemical instability).

    • (B) Positive control (e.g., Testosterone for CYP3A4 activity validation).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), remove a 50 μL aliquot and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS. Look for diagnostic mass shifts (+15.9949 Da for exact mass hydroxylation) and analyze the MS/MS fragmentation pattern to localize the oxidation specifically to the tert-butyl fragment.

MetIDWorkflow Step1 1. Microsomal Incubation (HLM/RLM + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation & Supernatant Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis (High-Res Mass Spec) Step3->Step4 Step5 5. Data Processing (Mass Shift +16/+30 Da) Step4->Step5

Step-by-step experimental workflow for in vitro Metabolite Identification (MetID).

Q2: Which CYP450 isoforms are most likely responsible for oxidizing my tert-butyl group?

Answer: While multiple CYPs can oxidize aliphatic carbons, CYP3A4, CYP2C8, and CYP2C19 are the most frequent culprits for tert-butyl hydroxylation 2. The specific isoform preference depends heavily on the overall physicochemical properties and 3D conformation of your molecule.

To determine the exact isoform, you must perform a CYP phenotyping assay using recombinant human CYPs (rhCYPs) or specific chemical inhibitors (e.g., Ketoconazole for 3A4, Montelukast for 2C8).

Table 1: Common CYP450 Isoforms and Representative tert-Butyl Substrates

CYP IsoformRepresentative DrugPrimary Metabolite FormedClinical Consequence
CYP3A4 IvacaftorHydroxylated alcohol (M1)Rapid clearance; historically required twice-daily dosing.
CYP3A4 FinasterideHydroxylated alcohol (M1)Formation of active/partially active downstream metabolites.
CYP2C8 OmbitasvirHydroxylated alcohol (M26)Extensive downstream oxidation to circulating human metabolites.
CYP2C19 NelfinavirHydroxylated alcohol (M8)Forms an active metabolite (M8) with potent anti-viral activity.

SECTION 2: Strategic Structural Modifications (Bioisosteres)

Q3: Once I confirm the tert-butyl group is the liability, what are the most effective bioisosteric replacements to improve metabolic stability?

Answer: Replacing a tert-butyl group requires balancing steric bulk (to maintain target affinity) with electronic and structural modifications (to resist CYP450 oxidation). Here are three field-proven strategies and the mechanistic causality behind why they work:

  • Trifluoromethylcyclopropyl (Cp-CF3):

    • Causality: This strategy removes all fully sp3-hybridized C-H bonds. By incorporating a cyclopropyl ring, the s-character of the remaining C-H bonds increases, raising their bond dissociation energy. This makes hydrogen abstraction by the CYP450 iron-oxo species thermodynamically unfavorable. Furthermore, the strongly electron-withdrawing CF3 group deactivates the adjacent carbons to oxidation 3.

  • Bicyclo[1.1.1]pentane (BCP):

    • Causality: BCP acts as a rigid, sp3-rich spacer. It perfectly mimics the steric volume and diagonal distance of a tert-butyl group but lacks the exposed, easily abstractable terminal methyl hydrogens. Because it removes the specific vulnerable C-H bonds while maintaining the 3D shape, it successfully bypasses CYP recognition at that site 4.

  • Targeted Deuteration:

    • Causality: Replacing the hydrogen atoms of the tert-butyl methyl groups with deuterium exploits the Kinetic Isotope Effect (KIE). Because the C-D bond has a lower zero-point energy than the C-H bond, it requires a higher activation energy to cleave. If C-H bond cleavage is the rate-limiting step in the CYP450 catalytic cycle, deuteration will significantly slow down the metabolism (e.g., the development of Deutivacaftor) 5.

BioisostereLogic Start High Clearance at tert-Butyl Group? Q1 Is steric bulk strictly required for binding? Start->Q1 Yes Iso1 Deuteration (Kinetic Isotope Effect) Q1->Iso1 Exact shape needed Iso2 Bicyclo[1.1.1]pentane (Maintains bulk, improves solubility) Q1->Iso2 Linear bulk needed Iso3 Trifluoromethylcyclopropyl (Increases C-H s-character) Q1->Iso3 High metabolic resistance needed Iso4 Oxetane (Reduces lipophilicity/LogP) Q1->Iso4 Need to lower LogP

Logical decision tree for selecting tert-butyl bioisosteres based on structural needs.

Q4: Will replacing the tert-butyl group with these bioisosteres negatively impact my compound's physicochemical properties?

Answer: It depends entirely on the chosen isostere. Direct aliphatic-to-aliphatic replacements can sometimes increase lipophilicity (LogP), which may inadvertently increase general CYP promiscuity or decrease aqueous solubility.

  • Oxetanes: If lipophilicity is a primary concern alongside metabolism, replacing a tert-butyl group with an oxetane ring is highly effective. The oxygen atom acts as a hydrogen bond acceptor, significantly lowering LogP and improving aqueous solubility, while the four-membered ring provides the necessary steric bulk.

  • BCPs: BCPs generally maintain or slightly improve the physicochemical profile compared to tert-butyl groups. They offer a "clean" structural swap without the heavy lipophilic penalty associated with larger cycloalkanes or aromatic rings 6.

References

  • Barnes-Seeman, D. et al. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters (2013).[Link]

  • Shanu-Wilson, J. "Metabolism of t-butyl groups in drugs." Hypha Discovery Blogs (2022).[Link]

  • Li, K. et al. "Identification of the cytochrome P450 enzymes involved in the oxidative metabolism of trantinterol using ultra high-performance liquid chromatography coupled with tandem mass spectrometry." RSC Advances (2018).[Link]

  • "ATTNSOM: Learning Cross-Isoform Attention for Cytochrome P450 Site-of-Metabolism." arXiv (2026). [Link]

  • Caputo, D. et al. "Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes." Chemical Science (2018).[Link]

Sources

Optimization

Technical Support Center: Minimizing Peroxide Formation in THF

A Guide for Researchers, Scientists, and Drug Development Professionals Tetrahydrofuran (THF) is an invaluable solvent in a multitude of chemical reactions and processes. However, its propensity to form explosive peroxid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran (THF) is an invaluable solvent in a multitude of chemical reactions and processes. However, its propensity to form explosive peroxides upon exposure to air and light presents a significant safety hazard that demands rigorous control.[1] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of THF in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation in THF and why is it dangerous?

A1: Peroxide formation is a chemical process where THF reacts with atmospheric oxygen in the presence of light to form hydroperoxides and other peroxide species.[2] This is a free-radical chain reaction. These peroxides are unstable and can decompose violently, especially when concentrated during distillation or evaporation, leading to explosions.[3] Several laboratory accidents have been attributed to the detonation of peroxide-contaminated THF.[4]

Q2: How can I tell if my THF has formed peroxides?

A2: Visual inspection is the first step. If you observe crystal formation around the cap of the container or a viscous liquid inside, do not handle it.[5][6] These are signs of dangerous levels of peroxides. For routine checks, several qualitative and quantitative methods are available. Commercial peroxide test strips are a convenient option.[7] A common laboratory method involves adding a potassium iodide (KI) solution to a sample of THF; the appearance of a yellow to brown color indicates the presence of peroxides.[8][9]

Q3: What is the acceptable limit for peroxides in THF?

A3: A widely accepted, though not rigorously validated, control point for hazardous peroxide concentration in a solvent is 100 ppm. However, for applications involving distillation or evaporation, the concentration should be as low as possible, ideally below detectable limits.[7][10] Some sources recommend taking action if peroxide levels exceed 0.05%.[8][9] If the peroxide content is 1% or higher, the THF must be disposed of as hazardous waste.[8]

Q4: What is the role of an inhibitor like Butylated Hydroxytoluene (BHT)?

A4: BHT is a common antioxidant added to THF to inhibit peroxide formation.[2][11] It acts as a radical scavenger, interrupting the chain reaction that leads to peroxide formation.[12][[“]][14] BHT donates a hydrogen atom to the reactive peroxy radicals, forming a stable BHT radical and terminating the chain.[11][[“]][15] It's important to note that inhibitors are consumed over time, so their presence does not guarantee indefinite protection.[16][17]

Troubleshooting Guide

Issue: My peroxide test for THF is positive. What should I do?

Cause: The THF has been exposed to air and/or light, leading to the formation of peroxides. The inhibitor, if present, may have been depleted.

Solution:

  • Assess the Level: First, determine the approximate concentration of peroxides. If you observe any crystal formation, do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

  • Choose a Removal Method: For manageable levels of peroxides (typically <100 ppm), several removal methods are available. The choice of method may depend on the scale of your work and the required purity of the THF.

    • Treatment with Activated Alumina: Passing the THF through a column of activated basic alumina is an effective method for removing hydroperoxides.[18][19][20] This method has the advantage of also drying the solvent. However, it will also remove the BHT inhibitor.[19]

    • Treatment with Ferrous Sulfate: Shaking the THF with an acidified aqueous solution of ferrous sulfate (FeSO₄) will reduce the peroxides.[21]

    • Treatment with Sodium Hydroxide: Stirring THF with sodium hydroxide can also remove peroxides.[8]

Issue: I need to use inhibitor-free THF for my reaction. How can I do this safely?

Cause: Some chemical reactions are sensitive to the presence of inhibitors like BHT.

Solution:

  • Remove the Inhibitor: If you have stabilized THF, you will need to remove the BHT. Distillation is a common method, but it is crucial to first ensure the THF is free of peroxides.[17] Never distill THF that contains peroxides. [22] Passing the THF through a column of activated alumina will also remove the BHT.[19]

  • Inert Atmosphere: Once the inhibitor is removed, the THF is highly susceptible to peroxide formation.[22] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[23][24]

  • Fresh is Best: Use freshly purified, inhibitor-free THF whenever possible. Do not store it for extended periods. It is recommended to test uninhibited THF for peroxides before each use.[16][7]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides in THF (Potassium Iodide Method)

Objective: To quickly detect the presence of peroxides in a THF sample.

Materials:

  • THF sample

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Test tube

Procedure:

  • Add 0.5-1.0 mL of the THF sample to a clean test tube.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of NaI or KI crystals and shake.

  • Observe the color of the solution.

    • No color change: Peroxides are not detected.

    • Yellow color: Indicates the presence of peroxides.

    • Brown color: Indicates a high concentration of peroxides.

Protocol 2: Removal of Peroxides from THF using Activated Alumina

Objective: To remove hydroperoxides from THF and simultaneously dry the solvent.

Materials:

  • Peroxide-containing THF

  • Activated basic alumina (Brockmann I)

  • Chromatography column

  • Collection flask (amber glass recommended)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Set up a chromatography column in a fume hood.

  • Pack the column with activated basic alumina. The amount will depend on the volume of THF to be purified (a common guideline is about 250 g of alumina per liter of THF).[19]

  • Carefully add the peroxide-containing THF to the top of the column.

  • Allow the THF to pass through the alumina under gravity or with gentle pressure from an inert gas.

  • Collect the purified THF in a clean, dry, amber glass flask under an inert atmosphere.

  • Important: The purified THF is now inhibitor-free and should be handled accordingly. Add a fresh amount of BHT (e.g., 250-400 ppm) if long-term storage is intended, or use it immediately.[2]

Data Presentation

ParameterRecommended Action/LimitReference
Visual Inspection If crystals or viscous liquid are present, do not handle. Contact EHS.[5][6]
Peroxide Concentration (General Use) < 100 ppm
Peroxide Concentration (Before Distillation) As low as possible, ideally undetectable.[7][10]
Peroxide Concentration (Disposal Required) ≥ 1%[8]
BHT Stabilizer Concentration (Typical) 250 - 400 ppm[2]

Visualizations

Mechanism of Peroxide Formation in THF

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation THF THF (Tetrahydrofuran) THF_Radical THF Radical THF->THF_Radical H• abstraction O2 O₂ (Oxygen) O2->THF_Radical Light Light/Heat Light->THF_Radical Peroxy_Radical Peroxy Radical THF_Radical->Peroxy_Radical + O₂ Hydroperoxide THF Hydroperoxide (Explosive Hazard) Peroxy_Radical->Hydroperoxide + THF - THF Radical Chain_Reaction Chain Propagation Chain_Reaction->Peroxy_Radical Continues cycle

Caption: Free-radical chain reaction mechanism of peroxide formation in THF.

Workflow for Safe Handling of THF

THF_Safety_Workflow Start Receive/Open THF Date_Container Date Container Start->Date_Container Store_Properly Store in Dark, Cool, Airtight Container Date_Container->Store_Properly Periodic_Test Test for Peroxides Periodically Store_Properly->Periodic_Test Test_Negative Peroxides < 100 ppm Periodic_Test->Test_Negative Negative Test_Positive Peroxides ≥ 100 ppm Periodic_Test->Test_Positive Positive Use_Solvent Use Solvent Test_Negative->Use_Solvent Distillation_Check Planning Distillation? Test_Negative->Distillation_Check Before Use Distill_Unsafe DO NOT DISTILL Test_Positive->Distill_Unsafe Remove_Peroxides Remove Peroxides Test_Positive->Remove_Peroxides Use_Solvent->Distillation_Check Distill_Safe Proceed with Distillation (Leave >10% residue) Distillation_Check->Distill_Safe Yes End End of Use Distillation_Check->End No Distill_Safe->End Distill_Unsafe->Remove_Peroxides Remove_Peroxides->Test_Negative After Treatment & Retest Dispose Dispose as Hazardous Waste Remove_Peroxides->Dispose If unable to remove or high concentration

Caption: Decision workflow for the safe handling and use of THF.

References

  • How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? - YouTube. (2024, February 19). Retrieved from [Link]

  • Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism - YouTube. (2024, February 21). Retrieved from [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]

  • removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2015, June 9). Retrieved from [Link]

  • Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019, November 13). Sorbead India. Retrieved from [Link]

  • Removal of peroxides from THF and DBE. A - ResearchGate. (n.d.). Retrieved from [Link]

  • Management and Safety of Peroxide Forming Chemicals - Boston University. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. (n.d.). Retrieved from [Link]

  • Organic Peroxide Formers: Testing and Labeling - USC Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product - Tango Therapeutics. (n.d.). Retrieved from [Link]

  • THF Hydroperoxy Radical Scavenger Mechanism Explained! #chemistry, #solvent #explosion #radical - YouTube. (2024, March 3). Retrieved from [Link]

  • Why does formation of peroxide in inhibitor free THF causes background signal or noise in GPC analysis? | ResearchGate. (2022, October 19). Retrieved from [Link]

  • Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety. (2017, July 14). University of California, Berkeley. Retrieved from [Link]

  • Peroxide-forming chemicals - University of Auckland. (2024, May). Retrieved from [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Peroxide Forming Chemicals - University of Louisville. (n.d.). Retrieved from [Link]

  • Peroxide Explosion Injures Campus Researcher | Office of Environment, Health & Safety. (2006, November 30). University of California, Berkeley. Retrieved from [Link]

  • Butylated hydroxytoluene - Wikipedia. (n.d.). Retrieved from [Link]

  • Peroxide forming chemicals - Department of Biology, University of York. (n.d.). Retrieved from [Link]

  • Control experiment using BHT as a radical scavenger. - ResearchGate. (n.d.). Retrieved from [Link]

  • What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 7). Retrieved from [Link]

  • Peroxide-Forming Chemicals Procedures - Environmental Health and Safety - Western Washington University. (2023, June 1). Retrieved from [Link]

  • The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? - PubMed. (1991). Retrieved from [Link]

  • Peroxide-Forming Chemicals - Division of Research Safety - Illinois. (2024, February 23). Retrieved from [Link]

  • Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2017, November 27). The University of British Columbia. Retrieved from [Link]

  • Accident Profile. (1992, April 22). Retrieved from [Link]

  • Peroxide-Building Chemicals: An Accident Sleeper - NSTA. (2022, July 5). Retrieved from [Link]

  • (PDF) Tetrahydrofuran poisoning after occupational exposure - ResearchGate. (2026, February 9). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Strategic Role of Carboxyl Protection

Title: Orthogonal Carboxyl Protection in Organic Synthesis: A Comparative Guide to Methyl and Tert-Butyl Esters Target Audience: Researchers, synthetic chemists, and drug development professionals. In complex organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Carboxyl Protection in Organic Synthesis: A Comparative Guide to Methyl and Tert-Butyl Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals.

In complex organic synthesis, peptide coupling, and active pharmaceutical ingredient (API) development, the carboxylic acid moiety often requires temporary masking to prevent unwanted side reactions (e.g., self-condensation or nucleophilic attack). As a Senior Application Scientist, I frequently guide development teams in selecting the correct protecting group strategy. The choice between a methyl ester and a tert-butyl (t-Bu) ester is rarely arbitrary; it is dictated by the precise steric and electronic demands of the molecule, as well as the required conditions for downstream deprotection.

This guide provides an in-depth, objective comparison of these two ubiquitous protecting groups, detailing the causality behind their chemical behavior and providing field-validated experimental protocols.

Mechanistic Profiling & Orthogonality

The fundamental difference between methyl and tert-butyl esters lies in their mechanism of cleavage, which establishes them as perfectly orthogonal protecting groups. Orthogonality means that one group can be removed under specific conditions without affecting the other.

  • Methyl Esters (Base-Labile): The methyl group provides minimal steric hindrance. This leaves the ester carbonyl highly exposed to nucleophilic attack. Consequently, methyl esters are readily cleaved by saponification (base-catalyzed hydrolysis) using alkali metal hydroxides like LiOH or NaOH[1]. They are generally stable to mild acids.

  • Tert-Butyl Esters (Acid-Labile): The bulky tert-butyl group acts as a steric shield, completely blocking nucleophiles (like hydroxide ions) from attacking the carbonyl carbon. Therefore, t-Bu esters are highly stable to strong bases[2]. However, they are highly susceptible to acidolysis. The mechanism relies on the protonation of the carbonyl oxygen, followed by the cleavage of the alkyl carbon-oxygen bond to release a highly stable tertiary carbocation via an SN​1 pathway[3].

OrthogonalLogic CA Carboxylic Acid (R-COOH) ME Methyl Ester (R-COOMe) CA->ME MeOH / H+ or Diazomethane TBE Tert-Butyl Ester (R-COOtBu) CA->TBE Boc2O / DMAP or Isobutylene ME->CA Base (LiOH) Saponification TBE->CA Acid (TFA) Acidolysis

Caption: Orthogonal protection logic: Base-labile methyl esters vs. acid-labile tert-butyl esters.

Tert-Butyl Esters: Synthesis and Acidolytic Cleavage

The Causality of t-Butyl Esterification

Traditional Fischer esterification (t-BuOH/H+) is often low-yielding for t-butyl esters due to the competing dehydration of tert-butanol to isobutylene. Instead, modern synthesis relies on the reaction of the carboxylic acid with di-tert-butyl dicarbonate ( Boc2​O ) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[4]. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is subsequently trapped by tert-butanol (generated in situ from Boc2​O decomposition)[5].

Protocol 1: Synthesis of Tert-Butyl Ester via Boc2​O /DMAP

Self-validating design: The evolution of CO2​ gas serves as a visual indicator of reaction progress.

  • Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tert-butanol (0.5 M concentration) under an inert atmosphere.

  • Activation: Add Boc2​O (1.2 - 1.5 equiv).

  • Catalysis: Add DMAP (0.1 - 0.2 equiv). Caution: Vigorous effervescence ( CO2​ release) will occur.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor completion via TLC or LCMS.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over MgSO4​ and concentrate under reduced pressure[6].

The Causality of Acidolytic Cleavage

The defining characteristic of the tert-butyl ester is its lability under strong acidic conditions, most commonly using Trifluoroacetic Acid (TFA)[3]. The efficiency of this cleavage is driven by the thermodynamic stability of the resulting tert-butyl carbocation[3]. Because this carbocation is highly reactive, it can alkylate sensitive functional groups (like methionine or tryptophan in peptides). Therefore, scavengers (e.g., triisopropylsilane (TIS) or water) must be added to quench the carbocation[7].

TFAMechanism Ester Tert-Butyl Ester (R-COOtBu) Protonated Protonated Ester [R-C(=OH+)-OtBu] Ester->Protonated + H+ (from TFA) Cleavage C-O Bond Cleavage (SN1 Pathway) Protonated->Cleavage Rate-determining step Products Carboxylic Acid + t-Butyl Carbocation Cleavage->Products Release of R-COOH Quench Isobutylene Gas or Scavenger Adduct Products->Quench - H+ or + Scavenger (e.g., TIS)

Caption: Stepwise mechanism of acid-catalyzed tert-butyl ester cleavage via an SN1 pathway.

Protocol 2: Cleavage of Tert-Butyl Ester using TFA
  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / DCM / TIS / H2​O (ratio 50:45:2.5:2.5 v/v). Note: DCM acts as a diluent to prevent substrate precipitation, while TIS and water act as carbocation scavengers[7].

  • Reaction: Dissolve the protected substrate in the cocktail (approx. 10 mL per gram of substrate). Stir at room temperature for 1–3 hours[3].

  • Isolation: Concentrate the mixture under a stream of nitrogen or via rotary evaporation (keep bath <30°C to prevent degradation).

  • Precipitation: Triturate the resulting residue with cold diethyl ether to precipitate the free carboxylic acid. Centrifuge and decant the ether[8].

Methyl Esters: Saponification Dynamics

The Causality of Base Hydrolysis

Unlike the bulky t-butyl group, the methyl ester leaves the Re and Si faces of the carbonyl carbon exposed. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (typically THF/MeOH/ H2​O ) is the gold standard for cleavage[9]. The mechanism is a classic nucleophilic acyl substitution: the hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. When the carbonyl double bond reforms, the methoxide ion ( CH3​O− ) is ejected as the leaving group, which is rapidly protonated to form methanol[1].

Protocol 3: Selective Saponification of Methyl Esters via LiOH

Self-validating design: The use of a biphasic/mixed solvent system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in solution, driving the reaction kinetically.

  • Solvent System: Dissolve the methyl ester in a 3:1:1 mixture of THF : Methanol : Water (0.1 M to 0.5 M concentration). Rationale: THF solubilizes the organic substrate, Water dissolves the LiOH, and Methanol acts as a phase-transfer bridge[9].

  • Base Addition: Add LiOH monohydrate (1.5 to 3.0 equiv)[10].

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the product will stay at the baseline until acidified).

  • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash with ethyl acetate to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2-3 using 1M HCl. Extract the newly protonated, lipophilic carboxylic acid with ethyl acetate or DCM[11]. Dry and concentrate.

Comparative Data Presentation

To facilitate rapid decision-making in synthetic route design, the following table summarizes the quantitative and qualitative performance metrics of both protecting groups.

ParameterMethyl Ester (-OMe)Tert-Butyl Ester (-OtBu)
Steric Hindrance Low (A-value ~1.7 kcal/mol)Very High (A-value >4.8 kcal/mol)
Formation Reagents MeOH/HCl, Diazomethane, or TMS-Diazomethane[12] Boc2​O /DMAP, or Isobutylene/ H2​SO4​ [3],[4]
Cleavage Reagents LiOH or NaOH in THF/MeOH/ H2​O [1],[9]TFA/DCM or 4M HCl in Dioxane[3],[13]
Stability to Base Low (Cleaves rapidly)[2]High (Resists saponification)[2]
Stability to Acid High (Stable to TFA/HCl)Low (Cleaves rapidly in TFA)[3]
Stability to Nucleophiles Low (Susceptible to Grignards, amines)High (Sterically shielded)[3]
Byproducts of Cleavage Methanol ( CH3​OH )Isobutylene gas, t-butyl cations[3]

Conclusion

The selection between a methyl and tert-butyl ester dictates the downstream workflow of your synthesis. Use methyl esters when your target molecule is stable to basic conditions and you require an easily installed, low-steric footprint protecting group. Opt for tert-butyl esters when your molecule contains base-sensitive stereocenters (e.g., epimerization-prone amino acids) or when you need strict orthogonality against other base-labile protecting groups (like Fmoc) in complex peptide synthesis.

References

  • Transtutors. "It is possible to hydrolyze the methyl ester group of 11 selectively using lithium hydroxide in..." Transtutors. URL:[Link]

  • Thieme Connect. "6.3 Methyl Esters and Derivatives." Thieme. URL:[Link]

  • ResearchGate. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." ResearchGate. URL:[Link]

  • ResearchGate. "A Mild Hydrolysis of Esters Mediated by Lithium Salts." ResearchGate. URL:[Link]

  • ACS Publications. "Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279." Organic Process Research & Development. URL:[Link]

  • Sciforum. "Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound." Sciforum. URL:[Link]

  • ResearchGate. "Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups." ResearchGate. URL:[Link]

Sources

Comparative

Bioisosteric Replacement in Drug Design: A Comparative Guide to Furan and Thiophene Analogs

Introduction: The Bioisosteric Rationale In medicinal chemistry, the strategic replacement of a structural moiety with a bioisostere is a foundational technique used to optimize a lead compound's pharmacodynamics and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Rationale

In medicinal chemistry, the strategic replacement of a structural moiety with a bioisostere is a foundational technique used to optimize a lead compound's pharmacodynamics and pharmacokinetics. Among five-membered aromatic heterocycles, furan and thiophene are classic bioisosteres, frequently utilized to replace phenyl rings or each other in the pursuit of enhanced biological activity[1][2]. While structurally analogous, the substitution of oxygen (furan) with sulfur (thiophene) introduces profound physicochemical shifts that dictate their behavior in biological systems[3].

Oxygen is highly electronegative, pulling electron density away from the ring, which restricts the delocalization of its lone pairs. Consequently, furan exhibits lower aromaticity (resonance energy ~16 kcal/mol) and higher polarity, making it a capable hydrogen-bond acceptor but rendering it more susceptible to metabolic oxidation and ring-opening[1][3]. Conversely, sulfur's lower electronegativity and larger atomic radius (with accessible 3d orbitals) allow for superior electron delocalization. This grants thiophene higher aromaticity (resonance energy ~29 kcal/mol), greater lipophilicity, and enhanced metabolic stability[1][3]. Furthermore, the polarizability of the sulfur atom often enhances hydrophobic and van der Waals interactions within target binding pockets, directly influencing drug-receptor affinity[2].

Comparative Biological Activity

The decision to utilize a furan or thiophene scaffold cannot be generalized; it is highly context-dependent, governed by the specific architecture of the target receptor and the desired pharmacokinetic profile.

Anticancer and Antiproliferative Activity Both heterocycles are heavily featured in oncology drug development. In a study of amide derivatives targeting A431 human epidermoid carcinoma cells, thiophene analogs demonstrated a stronger correlation between their antiproliferative activity and lipophilicity (clog P) compared to furan analogs[4][5]. This suggests that membrane permeability and hydrophobic target engagement were the primary drivers of efficacy for the thiophene series. However, in chalcone derivatives tested against A549 (lung) and HepG2 (liver) cancer cell lines, furan-containing compounds occasionally outperformed their thiophene counterparts, likely due to the oxygen atom participating in critical hydrogen-bonding interactions with the target proteins[1].

Antiviral Efficacy In the development of Ebola virus entry inhibitors, structural modifications of a hit compound revealed that bioisosteric replacement between thiophene, furan, and thiazole rings maintained antiviral activity in the micromolar range[6]. This indicates that, for this specific viral glycoprotein target, the spatial geometry of the five-membered ring is more critical for biological activity than the electronic nature of the heteroatom[6].

Metabolic Enzyme Inhibition (α-Glucosidase) A 2026 study on sulfonamide-based α-glucosidase inhibitors (targets for Type 2 Diabetes) highlighted a distinct advantage for thiophene[7]. Compounds bearing a thiophene ring (e.g., compound 4i, IC50 = 2.03 μM) exhibited significantly higher inhibitory potency than the standard drug acarbose (IC50 = 3.20 μM) and their furan counterparts[7]. Molecular dynamics and docking revealed that the thiophene sulfur atom facilitated multiple strong hydrophobic interactions within the enzyme's active site, a binding modality that the more polar furan oxygen could not replicate effectively[7].

Quantitative Data Summary

Table 1: Physicochemical and Biological Profile Comparison

Property / ActivityFuran AnalogsThiophene AnalogsCausality & Structural Impact
Heteroatom Oxygen (O)Sulfur (S)Dictates electron distribution and ring polarizability[1].
Resonance Energy ~16 kcal/mol~29 kcal/molThiophene is more aromatic and thermodynamically stable[3].
Lipophilicity (clog P) Lower (More polar)Higher (More lipophilic)Thiophene generally exhibits higher membrane permeability[4].
Metabolic Stability LowerHigherFuran is prone to oxidative ring-opening by CYP450 enzymes[1].
α-Glucosidase Inhibition ModerateHigh (IC50 ~2.03 μM)Sulfur's polarizability enhances hydrophobic pocket binding[7].
Ebola Virus Entry Active (Micromolar)Active (Micromolar)Activity is geometry-dependent rather than heteroatom-dependent[6].

Experimental Methodologies & Protocols

To objectively compare these analogs, rigorous, self-validating experimental workflows must be employed. Below are the standardized protocols for evaluating their biological activities, detailing the causality behind each methodological step.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To quantify the antiproliferative effects of furan vs. thiophene analogs on cancer cell lines. Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, providing a direct, quantifiable correlation between colorimetric absorbance and cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 μL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the furan and thiophene analogs in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat the cells with the compounds and incubate for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: This incubation period allows viable cells sufficient time to internalize the dye and enzymatically reduce it.

  • Formazan Solubilization: Carefully aspirate the media and add 150 μL of pure DMSO to each well. Agitate on a plate shaker for 10 minutes. Rationale: Formazan crystals are insoluble in aqueous media; DMSO fully dissolves them, creating a homogenous colored solution necessary for accurate spectrophotometry.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol 2: α-Glucosidase Inhibition Assay

Purpose: To evaluate the anti-diabetic potential of the synthesized analogs. Causality: This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. Active α-glucosidase cleaves pNPG to release p-nitrophenol, a yellow compound absorbing at 405 nm. Inhibitors will reduce the rate of yellow color formation.

  • Enzyme Preparation: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to a concentration of 0.1 U/mL. Rationale: pH 6.8 mimics the physiological pH of the human intestinal environment where the enzyme operates.

  • Pre-incubation: In a 96-well plate, mix 20 μL of the test compound (furan or thiophene analog), 10 μL of the enzyme solution, and 50 μL of phosphate buffer. Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 μL of 5 mM pNPG solution to start the reaction. Incubate at 37°C for exactly 20 minutes.

  • Termination: Add 50 μL of 0.2 M Na2CO3 to each well. Rationale: The highly alkaline sodium carbonate denatures the enzyme, halting the reaction instantly, and shifts the p-nitrophenol to its phenolate ion form, maximizing absorbance at 405 nm.

  • Measurement: Read absorbance at 405 nm. Compare the inhibition percentage against the standard drug acarbose.

Mechanistic Pathways & Workflows

Workflow Lead Lead Compound Identification (Phenyl or Heterocyclic Core) Design Bioisosteric Scaffold Hopping Lead->Design Furan Furan Analog Synthesis (Higher Polarity, H-Bonding) Design->Furan Thiophene Thiophene Analog Synthesis (Higher Aromaticity, Lipophilicity) Design->Thiophene Assay In Vitro Biological Assays (MTT / Enzyme Inhibition) Furan->Assay Thiophene->Assay PK ADMET & Metabolic Stability Profiling Assay->PK Selection Lead Optimization & Candidate Selection PK->Selection

Experimental workflow for the design and evaluation of furan and thiophene bioisosteres.

Mechanism Enzyme α-Glucosidase Enzyme (Active Site) Product Glucose Release (Hyperglycemia) Enzyme->Product Enzymatic Cleavage Substrate Carbohydrate Substrate (pNPG in vitro) Substrate->Enzyme Binds to Active Site ThiopheneInh Thiophene Analog (Strong Hydrophobic Binding) ThiopheneInh->Enzyme Potent Competitive Inhibition FuranInh Furan Analog (Weaker Polar Binding) FuranInh->Enzyme Moderate Inhibition

Mechanistic pathway of α-glucosidase inhibition comparing thiophene and furan analogs.

Conclusion & Strategic Recommendations

The comparative biological activity of furan and thiophene analogs underscores a fundamental tenet of drug design: there is no universally superior bioisostere[1]. Thiophene is generally favored when the binding pocket requires strong hydrophobic interactions, enhanced lipophilicity for membrane permeation, and high metabolic stability[1][4][7]. Furan, while less metabolically stable, is the moiety of choice when hydrogen-bond acceptor capabilities are critical for target engagement or when a more polar profile is needed to tune aqueous solubility[1]. Researchers must leverage structural biology and molecular dynamics in tandem with the empirical protocols outlined above to determine the optimal heterocycle for their specific therapeutic target.

References

  • National Institutes of Health (NIH). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." PubMed Central (PMC). [Link]

  • Kawczak, P., & Bączek, T. (2012). "Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods." International Journal of Molecular Sciences. [Link]

  • Journal of Medicinal Chemistry. (2024). "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors." ACS Publications. [Link]

  • ACS Medicinal Chemistry Letters. (2026). "Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors." ACS Publications. [Link]

Sources

Validation

In vitro evaluation of Tert-butyl 3-aminofuran-2-carboxylate derivatives

An In-Depth Technical Guide to the In Vitro Evaluation of Tert-butyl 3-Aminofuran-2-carboxylate Derivatives Introduction: Unlocking the Potential of the Aminofuran Scaffold The furan ring system is a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Tert-butyl 3-Aminofuran-2-carboxylate Derivatives

Introduction: Unlocking the Potential of the Aminofuran Scaffold

The furan ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Within this diverse family, aminofuran derivatives have garnered significant attention as promising scaffolds for novel therapeutic agents.[3] The Tert-butyl 3-aminofuran-2-carboxylate core, in particular, presents a unique and compelling template for drug discovery. It combines the established biological relevance of the 3-aminofuran moiety with a bulky tert-butyl ester group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

While extensive research has explored the bioactivity of various furan and benzofuran carboxamide and carboxylate derivatives[4][5], a targeted, comparative guide for the in vitro evaluation of Tert-butyl 3-aminofuran-2-carboxylate derivatives has been lacking. This guide, designed for researchers, scientists, and drug development professionals, aims to fill that gap. It provides a comprehensive framework for designing, executing, and interpreting a robust in vitro screening cascade for novel derivatives of this scaffold. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key assays, and discuss potential structure-activity relationships (SAR) based on data from closely related chemical series.

Designing a Derivative Library for Screening

The first step in any evaluation is the creation of a focused library of chemical analogs. The Tert-butyl 3-aminofuran-2-carboxylate scaffold offers several strategic points for chemical modification to explore the chemical space and identify key structural features for bioactivity. The primary goals are to modulate electronic properties, steric bulk, and hydrogen bonding potential.

Key Modification Strategies:

  • N-3 Acylation/Sulfonylation: The 3-amino group is a prime handle for introducing diversity. Acylation with various substituted acyl chlorides or coupling with carboxylic acids can introduce a wide range of functional groups. This allows for probing interactions with target proteins and modulating lipophilicity.

  • C-5 Substitution: The C-5 position of the furan ring is often susceptible to electrophilic substitution, allowing for the introduction of aryl, heteroaryl, or alkyl groups. These modifications can dramatically alter the molecule's overall shape and electronic distribution.

  • C-4 Substitution: While potentially more synthetically challenging, substitution at the C-4 position can introduce further steric and electronic changes, helping to fine-tune activity and selectivity.

***```dot graph "Derivative_Library_Design" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Core Scaffold Core [label="Tert-butyl\n3-aminofuran-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Modification Points N3 [label="N-3 Position", pos="-3,2!"]; C5 [label="C-5 Position", pos="3,2!"]; C4 [label="C-4 Position", pos="0,-3!"];

// Derivative Classes Acyl [label="Acyl Derivatives\n(Amides)", pos="-5,4!"]; Sulfonyl [label="Sulfonyl Derivatives\n(Sulfonamides)", pos="-1,4!"]; Aryl [label="Aryl/Heteroaryl\nSubstituents", pos="5,4!"]; Alkyl [label="Alkyl/Halogen\nSubstituents", pos="1,-5!"];

// Connections Core -- N3 [label="Modification"]; Core -- C5 [label="Modification"]; Core -- C4 [label="Modification"];

N3 -- Acyl [label="e.g., Acylation"]; N3 -- Sulfonyl [label="e.g., Sulfonylation"]; C5 -- Aryl [label="e.g., Suzuki Coupling"]; C4 -- Alkyl [label="e.g., Functionalization"]; }

Caption: A multi-phase workflow for in vitro screening and lead identification.

Key In Vitro Assay Protocols

The following sections provide detailed, standardized protocols for primary screening assays. The causality behind critical steps is explained to ensure robust and reproducible results.

Anticancer Activity: Cytotoxicity Screening

Many furan and benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. [6][7]The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an excellent first-pass indicator of cytotoxicity. [8][9] Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom sterile microplates.

  • Test compounds dissolved in DMSO (e.g., 10 mM stock).

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase and do not become over-confluent during the assay period, which could confound results.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical concentration range for an initial screen is 0.1 to 100 µM.

    • Rationale: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the IC50.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [8] * Incubate for 4 hours at 37°C.

    • Rationale: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The 4-hour incubation allows for sufficient formazan crystal formation. [10]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. [11] * The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation and Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Derivative IDSubstitution (N-3)Substitution (C-5)IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
Control Doxorubicin-0.80.5
Parent -H-H>100>100
DER-01 -COCH₃-H45.268.1
DER-02 -COPh-H15.722.4
DER-03 -H-Phenyl33.841.5
DER-04 -COPh-Phenyl5.28.9

Table 1: Example Data Table for Anticancer Cytotoxicity Screening.

Antimicrobial Activity: Susceptibility Testing

Furan-based structures are present in several clinically used antimicrobial agents (e.g., Nitrofurantoin), highlighting the potential of this scaffold. [2]The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1][12] Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of test compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial/Fungal Strains: (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. [12]* RPMI-1640 medium for fungi.

  • Sterile 96-well U-bottom microplates.

  • 0.5 McFarland turbidity standard.

  • Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies.

    • Suspend the colonies in sterile saline or broth until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [13] * Dilute this suspension in the appropriate test medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [12] * Rationale: A standardized inoculum density is critical for reproducibility, as a higher or lower density can significantly alter the apparent MIC.

  • Plate Preparation:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

    • This step dilutes the compound concentrations to their final 1x test concentration and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

    • Include a "growth control" well (inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi. [13]

  • Reading the MIC:

    • The MIC is read as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). [12] Data Presentation and Analysis:

The results are presented as the MIC values in µg/mL or µM.

Derivative IDSubstitution (N-3)Substitution (C-5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Control Ciprofloxacin-0.50.015NA
Control Fluconazole-NANA1
Parent -H-H>128>128>128
DER-01 -CO(4-Cl-Ph)-H166432
DER-02 -H-(4-NO₂-Ph)83216
DER-03 -CO(4-Cl-Ph)-(4-NO₂-Ph)284

Table 2: Example Data Table for Antimicrobial MIC Screening.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific data for Tert-butyl 3-aminofuran-2-carboxylate is emerging, we can infer potential SAR trends from published studies on related benzofuran and aminofuran structures. These insights are invaluable for guiding the design of second-generation derivatives.

  • Impact of Halogens: The introduction of halogens, particularly on aryl substituents, often enhances antimicrobial and antifungal activity. This is likely due to increased lipophilicity, which can improve cell membrane penetration, and the ability to form halogen bonds with target enzymes. [14]* Role of the Amino Group: For 2-aminobenzofuran derivatives, the amino group has been shown to be a key pharmacophore for activity as P-glycoprotein inhibitors in multidrug-resistant cancer. [15]Modifications at this position, such as acylation, can significantly modulate potency.

  • Substituents on Aryl Rings: Electron-withdrawing groups (e.g., -NO₂) on aryl rings attached to the furan core have been associated with increased antimicrobial activity. [2]* Ester Group: The tert-butyl ester itself is a prodrug moiety that can be cleaved by intracellular esterases. Its bulk may influence cell permeability and protect a potentially active carboxylic acid metabolite. Comparing tert-butyl esters to other esters (e.g., ethyl, methyl) can reveal the importance of this group for activity. [16]

Caption: Potential structure-activity relationship trends for aminofuran derivatives.

Conclusion

The Tert-butyl 3-aminofuran-2-carboxylate scaffold represents a fertile ground for the discovery of new therapeutic agents. While direct comparative data on its derivatives are not yet widely published, a systematic in vitro evaluation strategy, guided by insights from related furan-containing molecules, provides a clear path forward. By employing a logical screening workflow that begins with robust, standardized cytotoxicity and antimicrobial assays, researchers can efficiently identify active compounds. Subsequent analysis of structure-activity relationships will then guide the rational design of more potent and selective derivatives. This guide offers the foundational protocols and strategic framework necessary to unlock the full therapeutic potential of this promising chemical class.

References

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf. Retrieved from [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (n.d.). ijrti. Retrieved from [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). IntechOpen. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010, July 6). MDPI. Retrieved from [Link]

  • 2-Aminofurans and 3-Aminofurans. (2025, November 10). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010, November 15). PubMed. Retrieved from [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015, July 4). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. (2017, January 5). PubMed. Retrieved from [Link]

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Comparative

Advanced Validation of Analytical Methods for Aminofuran Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by heterocyclic compounds. Aminofurans are highly valuable intermediates and active pharmaceutical ingredients (APIs), but...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by heterocyclic compounds. Aminofurans are highly valuable intermediates and active pharmaceutical ingredients (APIs), but their structural features demand rigorous, mechanistically sound analytical methods.

The furan ring is an electron-rich heteroaromatic system. When functionalized with an electron-donating amino group, the molecule's oxidation potential drops significantly. Consequently, aminofurans are highly susceptible to oxidative degradation and ring-opening reactions during sample preparation and chromatographic separation. If your analytical method is not carefully designed, you risk quantifying artifactual degradation products generated in situ rather than the true process impurities of the bulk API.

This guide objectively compares analytical modalities and provides a self-validating protocol for aminofuran purity analysis, grounded in the ICH Q2(R2) validation framework.

Comparative Analysis of Analytical Modalities

To mitigate degradation and secondary column interactions, selecting the correct analytical modality is critical. Gas Chromatography (GC) is generally contraindicated; the high temperatures of the GC injection port (typically >250°C) induce thermal degradation of the aminofuran moiety. Traditional High-Performance Liquid Chromatography (HPLC) is a reliable workhorse but often struggles to resolve structurally similar critical pairs (e.g., N-oxides vs. the parent aminofuran) due to broader peak widths[1].

Ultra-High-Performance Liquid Chromatography (UHPLC) is the preferred alternative. By utilizing sub-2 µm stationary phase particles, UHPLC minimizes eddy diffusion, providing the high theoretical plate counts ( N ) necessary for baseline resolution of complex impurity profiles[1].

Table 1: Modality Comparison for Aminofuran Purity Analysis
Analytical ModalityStationary Phase / Particle SizeResolution of Critical PairsAnalysis TimeThermal/Oxidative Degradation RiskSuitability for Aminofurans
Traditional HPLC-UV C18 or C8, 3–5 µm[2]Moderate15–30 minsLow (if sample is stabilized)Good for routine, less complex purity assays.
UHPLC-DAD C18 or Phenyl-Hexyl, < 2 µm[1]Excellent3–5 minsLowest (fast run time minimizes on-column oxidation)Optimal. High resolution for structurally similar degradants.
GC-FID Capillary (e.g., 5% Phenyl-methylpolysiloxane)Good10–20 minsHigh (Injection port >250°C)Poor. High risk of artifactual thermal degradation.

The ICH Q2(R2) Validation Lifecycle

Method validation is not merely a regulatory checkbox; it is a scientific proof of concept. The ICH Q2(R2) guideline provides a global framework for ensuring the reliability and consistency of analytical testing methods[3]. For aminofurans, this validation must demonstrate that the procedure is fit for its intended purpose, specifically proving that it can accurately quantify impurities without contributing to their formation[3].

G A 1. Method Development (Selectivity & Mobile Phase) B 2. System Suitability (Tailing < 1.5, Rs > 2.0) A->B C 3. ICH Q2(R2) Validation Execution B->C D Accuracy & Precision (Recovery 98-102%) C->D E Linearity & Range (R² > 0.999) C->E F LOD / LOQ (S/N > 3 & > 10) C->F G Robustness (Temp, Flow Rate) C->G H 4. Routine Purity Analysis & Batch Release D->H E->H F->H G->H

ICH Q2(R2) Analytical Validation Lifecycle for Aminofuran Purity Assessment.

Self-Validating Experimental Protocol: UHPLC-DAD Purity Analysis

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodology incorporates internal checks to guarantee the integrity of the data generated.

Objective: Determine the chromatographic purity of a synthesized aminofuran API. Equipment: UHPLC system equipped with a Diode Array Detector (DAD)[4]. Column: Phenyl-Hexyl, 50 mm × 2.1 mm, 1.7 µm. (Causality: The phenyl-hexyl phase offers alternative selectivity via π-π interactions, which is highly effective for resolving furan ring derivatives compared to standard C18[2]).

Step 1: Mobile Phase Preparation & pH Control
  • Action: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile)[4].

  • Causality: The amino group on the furan ring is basic. Using an acidic modifier (formic acid, pH ~2.7) ensures the amine is fully protonated, preventing partial ionization states that cause peak splitting and severe tailing due to secondary silanol interactions.

Step 2: Sample Preparation with Antioxidant Protection
  • Action: Accurately weigh the aminofuran API and dissolve it in a 50:50 Water:Acetonitrile diluent containing 0.01% BHT (Butylated hydroxytoluene) to a concentration of 1 mg/mL[2].

  • Causality: Aminofurans are prone to autoxidation in solution. BHT acts as a radical scavenger, ensuring the sample remains stable in the autosampler queue and preventing the artifactual generation of N-oxides.

Step 3: System Suitability Testing (SST) - The Internal Check
  • Action: Inject a resolution standard containing the aminofuran API and its known N-oxide degradant.

  • Validation Gate: Proceed only if the resolution ( Rs​ ) between the API and the N-oxide is ≥2.0 , and the API peak tailing factor ( Tf​ ) is ≤1.5 . This proves the system's fluidics and column chemistry are optimal before any real sample is consumed.

Step 4: Gradient Execution & Data Acquisition
  • Action: Run a rapid gradient from 5% B to 95% B over 4 minutes at a flow rate of 0.5 mL/min[4]. Maintain column temperature at 40°C. Monitor via DAD at the compound's λmax​ (e.g., 270 nm)[2].

  • Causality: The elevated temperature reduces mobile phase viscosity, keeping backpressure within the UHPLC limits (up to 20,000 psi) while enhancing mass transfer kinetics for sharper peaks[1].

Quantitative Validation Parameters & Acceptance Criteria

When executing the validation according to ICH Q2(R2), the method must be evaluated against strict acceptance criteria[3]. The table below summarizes these parameters alongside representative data expected for a robust aminofuran UHPLC method.

Table 2: ICH Q2(R2) Validation Parameters for Aminofurans
ICH Q2(R2) ParameterDefinition & CausalityAcceptance CriteriaRepresentative Aminofuran Data
Specificity Ability to assess the analyte unequivocally in the presence of impurities[3].Baseline resolution ( Rs​>1.5 ) from all known degradants. Rs​=2.4 (Aminofuran vs. N-oxide). Peak purity angle < threshold.
Linearity Proportionality of detector response to analyte concentration[3].Correlation coefficient ( R2 ) ≥0.999 over 50% to 150% of target conc. R2=0.9998 (Range: 0.5 to 1.5 mg/mL).
Accuracy Closeness of agreement between the value found and an accepted reference value[3].Recovery of spiked impurities between 95.0% and 105.0%.Mean Recovery = 99.2% for spiked des-amino impurity.
Precision (Repeatability) Closeness of agreement between a series of measurements[3].%RSD of peak area ≤2.0% for 6 replicate injections.%RSD = 0.8% (n=6).
LOD / LOQ Lowest amount of analyte that can be detected / quantified[3].Signal-to-Noise (S/N) ≥3 for LOD; ≥10 for LOQ.LOD = 0.02 µg/mL; LOQ = 0.06 µg/mL.

By adhering to these mechanistic principles and validation frameworks, analytical scientists can ensure that the purity data generated for aminofuran compounds is both scientifically rigorous and fully compliant with global regulatory standards.

References[3] Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfr42dIDB2gJq3Rxlh9y5x5Ddsp50f3f4AQutdHceUSn26NrrfIpjW0Ne_3Ofm-_gzp26IvtSGehh6QriNAvrOzejzwM5106a5EeT6aVIUcYuNaZbZmEnM-2L8Y_LPoq_pvBvlx1Jav0y7u2ULdKvP-e_YeuwlaP3Xdd8vKrdXxesuCS-I_xvG4dQ=[1] What Is the Difference Between UHPLC and HPLC? - Chrom Tech, Inc. Chromtech.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH2KgjnpAve-eECjNAjd9-ndQLpsP_UvEOOTUoH7FZH3imXKNpEdzawZO0n-aPns3Uag4ubdl4DqsEZKIA6Q9hDuUJ9NRE6ZrnyV-N89ng2O6_IEOTe073_zLSwTd3vA3jOy-D3hfVGCpfKOZcvHhXc1C_YHGMZjDvWluuTz24[2] A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans - Benchchem. Benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjQFyoReOtOEeOzI8ATwtKlzZiZUrGZA1iGdHfQhXGFozZiTWYBJLBqI5IkxNayURBOmSPxcmm6x30FMY7JwhWG0LyfX7FZN0wjwA1n5K9YgVtcKtZt1IH2lbVL7xXBgFpxNHcwnKDB20ERX_IiKt_97VnNFr_R3r36CZTB5EVjUvBCC9wsSkR-55Hl4zQdIwu0MD133pg0pK5vxDu8bZXNT32[4] A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC - Benchchem. Benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-OLJW2qjKLgGW7pkEs_RyEvKo-IHGgeeNnGG7sth0BtlSETLoUWQKyowVJGnZNQkMNwI25fcvxTqE5rdr8pOD1rcObK76c0hj9c-AUmKuR0rX97V2LQbpRZLZodZ-frvxT-WY4arE32Y_aQzQ_4F1CKdDmvRZkXV5GAarXP0d7sn-xUdYpuiSMmb5IKifjdThyK4XzPs5wgIoNmf3Rrmx7KC27hJyla1OaBmEm0wb

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-aminofuran-2-carboxylate

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 3-aminofuran-2-carboxylate. As a Senior Application Scientist, this document is structured to provide not just p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 3-aminofuran-2-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory operations.

Hazard Assessment: A Chemist's Perspective

The structure of Tert-butyl 3-aminofuran-2-carboxylate suggests several potential hazards that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).

  • Furan Moiety : Furan and its derivatives can be toxic and are often volatile. Furan itself is a potential carcinogen and can form explosive peroxides upon exposure to air and light.[1][2] Handling should always occur in a well-ventilated area, away from ignition sources.[1][3][4]

  • Amino Group : Aromatic and heterocyclic amines can be corrosive and may cause severe skin burns and eye damage.[5][6][7] They can also act as respiratory irritants and may be harmful if swallowed.[7][8][9]

  • Carbamate Group : While the tert-butoxycarbonyl (Boc) protecting group generally reduces the reactivity of the amine, many organic carbamates can still cause skin and eye irritation.[10][11]

Based on these structural alerts, we must assume the compound may cause skin and eye irritation or burns, respiratory tract irritation, and may be harmful if ingested.[5][8][12][13]

Core Directive: Personal Protective Equipment (PPE) Strategy

A multi-layered PPE approach is critical. The selection of PPE is not merely a checklist but a dynamic risk assessment that adapts to the specific laboratory operation being performed.

Table 1: PPE Requirements by Laboratory Operation
Operation Eye/Face Protection Hand & Body Protection Respiratory Protection
Weighing & Solution Preparation Chemical splash goggles and a face shield.[6]Chemical-resistant nitrile gloves and a flame-retardant lab coat.[1][14] Closed-toe shoes are mandatory.[1]Required: All handling of the solid and initial solution preparation must be performed inside a certified chemical fume hood.[1][5][15]
Chemical Reactions & Transfers Chemical splash goggles.[15]Chemical-resistant nitrile gloves and a flame-retardant lab coat.[1][14]Required: All manipulations must be conducted within a chemical fume hood.[6][16]
Handling Spills Chemical splash goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves, a chemical-resistant apron or suit, and boots.[6][17]A NIOSH-certified respirator with an organic vapor cartridge is necessary if the spill is outside of a fume hood.[3][6][15]
Waste Disposal Chemical splash goggles.Chemical-resistant nitrile gloves and a lab coat.[6]Operations should be conducted within a chemical fume hood.
Justification for PPE Selection
  • Eye and Face Protection : Because related amino compounds can cause severe eye damage and even blindness, robust eye protection is non-negotiable.[5] Chemical splash goggles that form a seal around the eyes are essential.[15] A face shield should be worn over the goggles during operations with a high splash potential, such as when handling bulk quantities or cleaning up spills.[2][6][16]

  • Skin and Body Protection : Direct contact with amines can lead to chemical burns.[7] A flame-retardant lab coat, fully buttoned with sleeves of sufficient length, protects against accidental spills.[1] Chemical-resistant gloves, such as nitrile, should be worn at all times.[14] It is crucial to inspect gloves before each use and use proper removal techniques to avoid contaminating your skin.[14] For any task with a higher risk of spillage, a chemical-resistant apron provides an additional layer of safety.[18]

  • Respiratory Protection : The primary line of defense against inhaling potentially harmful vapors or dust is an engineering control, specifically a certified chemical fume hood.[1][6][15] All handling of Tert-butyl 3-aminofuran-2-carboxylate should occur within a fume hood to keep airborne levels below any potential exposure limits.[15] Respirators are reserved for non-routine situations, such as a large spill or a failure of the primary ventilation system.[2]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential protocol minimizes risk at every stage of handling.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Clear Fume Hood Workspace verify_safety 2. Verify Eyewash & Safety Shower Accessibility prep_area->verify_safety don_ppe 3. Don Appropriate PPE (Table 1) verify_safety->don_ppe weigh 4. Weigh Compound Carefully don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve react 6. Perform Reaction/Transfer dissolve->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate dispose_waste 8. Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling Tert-butyl 3-aminofuran-2-carboxylate.

Detailed Handling Protocol
  • Preparation :

    • Always designate a specific area within a certified chemical fume hood for the handling of this compound.[1]

    • Ensure that a fully functional emergency eyewash station and safety shower are readily accessible and unobstructed.[6]

    • Review this guide and any available safety information before beginning work.

    • Don the appropriate PPE as detailed in Table 1.[3][15]

  • Handling (Inside Fume Hood) :

    • When weighing the solid, do so within the fume hood to prevent the inhalation of any fine dust particles.[6]

    • Handle and open the container with care.[1] If the compound is stored under an inert atmosphere, ensure proper procedures are followed.

    • Keep the container tightly closed when not in use.[15]

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][10][15]

Contingency and Disposal Plan

Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material.[5] Do not use combustible materials like sawdust.

  • Collect : Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6][15]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[6]

Waste Disposal Protocol

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation : All materials contaminated with Tert-butyl 3-aminofuran-2-carboxylate, including disposable gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[15] Empty containers may retain product residue and should be treated as hazardous.[1]

  • Container Management : Use only approved, compatible, and clearly labeled hazardous waste containers.[6] Keep the waste container securely closed at all times, except when adding waste.[6]

  • Regulatory Compliance : All chemical waste must be disposed of in strict accordance with federal, state, and local environmental regulations.[15] Do not discharge this chemical into the environment.[5]

References

  • Western Carolina University. Standard Operating Procedure for the use of Furan. [Link]

  • MSDS - Safety Data Sheet for Nα-Boc-O-tert-butyl-L-threonine. ABBLIS Chemicals. [Link]

  • Safety Data Sheet for FURFURAL. Pennakem. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: tert-BUTYLAMINE. [Link]

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